molecular formula C8H10N2O3 B3060968 Tetrahydrofuryluracil CAS No. 18002-26-1

Tetrahydrofuryluracil

Cat. No.: B3060968
CAS No.: 18002-26-1
M. Wt: 182.18 g/mol
InChI Key: CWWIKVUHBBTKHC-UHFFFAOYSA-N
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Description

Tetrahydrofuryluracil is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrahydrofuryluracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrahydrofuryluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuryluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-2-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-6-3-4-10(8(12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWIKVUHBBTKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223944
Record name 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
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Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18002-26-1
Record name 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofuryluracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106573
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Tegafur Prodrug Activation via Cytochrome P450

[1][2]

Executive Summary

Tegafur (FT) is a widely utilized oral prodrug of the antimetabolite 5-fluorouracil (5-FU).[1] Unlike direct 5-FU administration, which suffers from rapid degradation by dihydropyrimidine dehydrogenase (DPD) and erratic bioavailability, Tegafur provides a sustained release profile. However, the efficacy of Tegafur is strictly dependent on its metabolic activation in the liver.

This guide details the obligatory bioactivation pathway mediated by Cytochrome P450 (CYP) enzymes.[2] Specifically, it focuses on the C-5' hydroxylation of the tetrahydrofuran ring—the rate-limiting step catalyzed primarily by CYP2A6 . Understanding this pathway is critical for interpreting inter-individual pharmacokinetic variability, particularly between varying ethnic populations due to CYP2A6 genetic polymorphisms.

Mechanistic Pathway Analysis

The conversion of Tegafur to 5-FU is not a single-step hydrolysis but a two-stage process involving enzymatic oxidation followed by spontaneous chemical decomposition.

The C-5' Hydroxylation Switch

The critical bioactivation event is the introduction of a hydroxyl group at the C-5' position of the tetrahydrofuran (THF) ring. This reaction is mediated by hepatic CYP enzymes.[2][3]

  • Substrate: Tegafur (Racemic mixture of R- and S-isomers).

  • Enzyme: CYP2A6 (Primary), CYP1A2 (Secondary/Low affinity).

  • Product: 5'-hydroxytegafur (Unstable hemiacetal).

Spontaneous Decomposition

The metabolite 5'-hydroxytegafur is chemically unstable. It undergoes spontaneous ring opening (elimination), resulting in the release of the active drug 5-FU and the byproduct succinaldehyde (which is further oxidized to succinic acid).

Pathway Visualization

The following diagram illustrates the activation cascade and the competing catabolic pathways.

TegafurPathwayTegafurTegafur (Prodrug)OH_Tegafur5'-Hydroxytegafur(Unstable Intermediate)Tegafur->OH_TegafurC-5' HydroxylationFiveFU5-Fluorouracil (5-FU)(Active Drug)OH_Tegafur->FiveFUSpontaneousDecompositionSuccinaldehydeSuccinaldehydeOH_Tegafur->SuccinaldehydeCatabolismFBAL / FUPA(Inactive Metabolites)FiveFU->CatabolismCatabolismAnabolismFdUMP / FUTP(Cytotoxicity)FiveFU->AnabolismPhosphorylationCYP2A6CYP2A6(Major)CYP2A6->OH_TegafurCYP1A2CYP1A2(Minor)CYP1A2->OH_TegafurDPDDPD(Degradation)DPD->Catabolism

Figure 1: The metabolic activation of Tegafur involves enzymatic hydroxylation followed by spontaneous chemical breakdown.

Enzymology & Kinetics

The conversion of Tegafur exhibits biphasic kinetics in human liver microsomes (HLM), indicating the involvement of at least two distinct enzymes with different affinities.

CYP2A6: The High-Affinity Catalyst

CYP2A6 is the principal enzyme responsible for Tegafur activation at therapeutic concentrations.

  • Affinity: High (Low

    
    ).
    
  • Stereoselectivity: CYP2A6 metabolizes (R)-Tegafur faster than (S)-Tegafur.

  • Inhibition: Highly sensitive to inhibition by coumarin and methoxsalen.

CYP1A2 & CYP2C8: The Low-Affinity Backup

At high substrate concentrations, or in individuals with CYP2A6 deficiency, CYP1A2 and CYP2C8 contribute to the reaction. CYP1A2 generally presents a higher


Kinetic Parameters

The following table summarizes the kinetic constants derived from cDNA-expressed human CYP isoforms.

Enzyme IsoformSubstrate Specificity

(mM)

(nmol/min/mg)
Intrinsic Clearance (

)
CYP2A6 High Affinity0.12 - 0.43 ~4.0 High
CYP1A2 Low Affinity1.1 - 2.7HighLow
CYP2C8 Variable> 2.0ModerateLow

Note: Values represent ranges from pooled human liver microsome studies and recombinant enzyme assays.

Pharmacogenetics: The CYP2A6 Impact[4][5]

The CYP2A6 gene is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in Tegafur clearance and 5-FU exposure.

Key Alleles
  • CYP2A6*1: Wild-type (Normal activity).

  • CYP2A6*4: Whole gene deletion (Null activity). Common in East Asians.

  • CYP2A6*9: TATA box mutation (Reduced expression).[4]

Clinical Consequence
  • Poor Metabolizers (PM): Individuals homozygous for *4 or *9 alleles show reduced clearance of Tegafur. While this might theoretically suggest lower 5-FU formation, the accumulation of the prodrug and alternative pathways often lead to complex outcomes. However, the primary concern is often the altered toxicity profile and the potential need for dose adjustments in populations with high CYP2A6 variant frequency (e.g., Japanese vs. Caucasians).

Experimental Protocol: In Vitro Phenotyping[6]

To validate the contribution of CYP enzymes to Tegafur metabolism in a new drug formulation or interaction study, the following protocol is recommended. This workflow uses Human Liver Microsomes (HLM) and specific chemical inhibitors.[2][3]

Reagents & Materials
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: Tegafur (10 µM to 2000 µM for kinetic determination).

  • Cofactor: NADPH-generating system (3.3 mM G6P, 1.3 mM NADP+, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Inhibitors:

    • Methoxsalen: Potent mechanism-based inhibitor of CYP2A6.

    • Furafylline: Mechanism-based inhibitor of CYP1A2.

    • Montelukast: Inhibitor of CYP2C8.

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix HLM (final conc. 0.5 mg/mL) with Potassium Phosphate buffer (0.1 M, pH 7.4).

    • Add specific inhibitor (if testing inhibition) or vehicle.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add Tegafur substrate.[2]

    • Add NADPH-generating system to start the reaction.[5][6]

  • Incubation:

    • Incubate at 37°C with shaking.

    • Time: 30–60 minutes (Must be within the linear range of metabolite formation).

  • Termination:

    • Stop reaction by adding ice-cold acetonitrile or methanol containing an internal standard (e.g., 5-bromouracil).

  • Analysis:

    • Centrifuge at 3000 x g for 10 min to pellet protein.

    • Analyze supernatant via HPLC-UV (205 nm) or LC-MS/MS monitoring the transition for 5-FU.

Experimental Logic Diagram

ExperimentWorkflowStartStart: HLM Preparation(0.5 mg/mL)InhibitorAdd Specific Inhibitor(e.g., Methoxsalen for CYP2A6)Start->InhibitorSubstrateAdd Tegafur(Range: 10 - 2000 µM)Inhibitor->SubstrateNADPHAdd NADPH(Initiate Reaction)Substrate->NADPHIncubateIncubate 37°C(30-60 min)NADPH->IncubateTerminateTerminate(Acetonitrile + IS)Incubate->TerminateAnalyzeLC-MS/MS Analysis(Quantify 5-FU)Terminate->Analyze

Figure 2: Standardized workflow for in vitro assessment of Tegafur metabolism.

References

  • Ikeda, K., et al. (2000). "Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro."[2][3] Clinical Cancer Research.

  • Yamazaki, H., et al. (2001). "Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from tegafur, an anticancer prodrug, in human liver microsomes."[3] Drug Metabolism and Disposition.

  • Daigo, S., et al. (2002). "Haplotypes in the CYP2A6 gene and their effect on the metabolism of tegafur in a Japanese population." Biochemical and Biophysical Research Communications.

  • Yamamiya, I., et al. (2014). "Effect of CYP2A6 Genetic Polymorphism on the Metabolic Conversion of Tegafur to 5-Fluorouracil and Its Enantioselectivity." Drug Metabolism and Disposition.

  • Komatsu, T., et al. (2000). "Involvement of CYP2A6 in the formation of 5-fluorouracil from tegafur in human liver microsomes."[2][1] Biological and Pharmaceutical Bulletin.

Introduction: The Strategic Design of Oral Fluoropyrimidine Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics of Oral Tegafur in Human Plasma

Tegafur, a prodrug of the widely-used antineoplastic agent 5-fluorouracil (5-FU), represents a cornerstone in the development of oral cancer chemotherapy.[1][2][3] Its primary clinical utility lies in its ability to be administered orally, offering a more convenient and less invasive alternative to intravenous 5-FU infusions.[2][4][5] Tegafur is rarely administered alone; it is typically formulated in combination with other pharmacological modulators to enhance its efficacy and safety profile. These formulations include UFT, which combines tegafur with uracil in a 1:4 molar ratio, and S-1 (commercially known as Teysuno), a triple-drug mixture of tegafur, gimeracil, and oteracil.[2][6][7][8]

Understanding the intricate pharmacokinetic (PK) journey of tegafur—from its absorption in the gastrointestinal tract to its metabolic conversion into 5-FU and its eventual elimination—is paramount for drug development professionals. The plasma concentration of the generated 5-FU, rather than the parent drug tegafur, is directly linked to both therapeutic efficacy and toxicity.[9] However, this concentration is subject to substantial inter- and intra-patient variability, making a thorough grasp of its pharmacokinetics essential for optimizing dosing strategies and improving clinical outcomes.[5][9][10]

This guide provides a comprehensive technical overview of the pharmacokinetics of oral tegafur, detailing its metabolic bioactivation, the analytical methodologies required for its precise quantification in human plasma, and the key parameters that govern its behavior in the human body.

Section 1: The Pharmacokinetic Profile of Tegafur: An ADME Perspective

The clinical performance of tegafur is dictated by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME). Each step is a critical determinant of the concentration and duration of 5-FU exposure at the tumor site.

Absorption

Following oral administration, tegafur is well-absorbed from the gastrointestinal (GI) tract.[1][11] Studies have shown that after a single oral dose, there is a short lag time of approximately 11 minutes before tegafur appears in peripheral serum.[4] The time to reach maximum plasma concentration (Tmax) for tegafur is typically observed between 0.5 and 0.8 hours, while the peak for its active metabolite, 5-FU, occurs later, around 2 to 4 hours post-administration.[11][12] This delay reflects the time required for the metabolic conversion process. Interestingly, some studies have noted that repeated administration of tegafur-containing regimens can lead to a decrease in its absorption rate constant, a phenomenon that may be linked to chemotherapy-induced intestinal injury, although this does not always result in altered overall exposure (AUC).[9][10]

Distribution

Once absorbed into the systemic circulation, tegafur and its metabolite 5-FU are distributed throughout the body. Tegafur exhibits a plasma protein binding of approximately 52.3%, while 5-FU is less extensively bound at around 18.4%.[11] A key feature of tegafur is its ability to cross the blood-brain barrier and distribute into the cerebrospinal fluid (CSF), which is a significant advantage for treating central nervous system malignancies.[11] The apparent volume of distribution for tegafur has been reported as 16 L/m² and 0.66 L/kg.[4][11]

Metabolism: The Crux of Bioactivation

The therapeutic efficacy of tegafur hinges on its bioactivation to 5-FU. This conversion is not a simple hydrolysis but a complex, enzyme-mediated process primarily occurring in the liver.[1][13][14]

The Central Role of Cytochrome P450: The metabolic conversion of tegafur to 5-FU is catalyzed mainly by cytochrome P450 (CYP) enzymes located in hepatic microsomes.[1][3][13] Extensive research using human liver microsomes and cDNA-expressed human CYPs has identified CYP2A6 as the principal enzyme responsible for this bioactivation.[3] The formation of 5-FU from tegafur shows a significant correlation with coumarin 7-hydroxylation, a marker activity of CYP2A6.[3] Other isoforms, including CYP1A2 , and to a lesser extent CYP2E1 and CYP3A5, also contribute to this metabolic pathway.[13] Kinetic analyses have revealed that CYP1A2 exhibits the highest efficiency (Vmax/Km value) for 5-FU formation, while CYP2A6 has a high catalytic capacity (Vmax).[13]

This enzymatic dependence is a major source of pharmacokinetic variability, as genetic polymorphisms in the CYP2A6 gene can significantly alter metabolic activity, leading to different plasma 5-FU concentrations among patients.[8][15] This is a critical consideration in global drug development, as the prevalence of these polymorphisms can vary between ethnic populations.[8]

Tegafur_Metabolism Tegafur Tegafur (Oral Prodrug) Absorbed_Tegafur Absorbed Tegafur (Systemic Circulation) Tegafur->Absorbed_Tegafur GI Absorption Liver Liver Microsomes Absorbed_Tegafur->Liver Hepatic Uptake FU5 5-Fluorouracil (5-FU) (Active Cytotoxic Agent) Liver->FU5 CYP2A6 (Primary) CYP1A2, CYP2E1... Target Inhibition of DNA Synthesis (Anti-tumor Effect) FU5->Target DPD DPD Enzyme FU5->DPD Degradation Inactive Inactive Metabolites DPD->Inactive Bioanalytical_Workflow Start Plasma Sample (Patient/Subject) Spike Spike with Internal Standard (IS) Start->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Clean Extract Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UPLC-MS/MS System Recon->Inject Data Data Acquisition (MRM Mode) Inject->Data

Sources

The Genesis and Evolution of Ftorafur: A Prodrug Strategy in Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical account and scientific deep-dive into the development of Ftorafur (Tegafur), a pivotal antimetabolite in the arsenal of cancer chemotherapy. From its initial synthesis in the Soviet Union to its widespread clinical use, particularly in combination therapies, Ftorafur's journey exemplifies the power of prodrug design to enhance the therapeutic index of potent cytotoxic agents. We will explore the chemical rationale behind its creation, its intricate mechanism of action as a masked form of 5-fluorouracil (5-FU), the key preclinical and clinical milestones that defined its trajectory, and its evolution into sophisticated combination regimens like UFT and S-1. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Ftorafur's legacy and its impact on the field of oncology.

The Precursor Landscape: The Rise and Limitations of 5-Fluorouracil

The story of Ftorafur begins with its parent compound, 5-fluorouracil (5-FU). Synthesized by Heidelberger and colleagues in 1957, 5-FU was a landmark achievement in rational drug design, created as an antagonist to the pyrimidine uracil.[1][2] Its mechanism of action involves the intracellular conversion to several active metabolites. The primary cytotoxic effect is the inhibition of thymidylate synthase (TS) by its metabolite fluoro-deoxyuridine monophosphate (FdUMP), which blocks the synthesis of thymidine, an essential precursor for DNA replication.[3][4] Additionally, its metabolites can be incorporated into RNA and DNA, leading to further cellular damage.[2][5]

Despite its efficacy, 5-FU suffered from significant drawbacks that limited its clinical utility:

  • Short Half-Life and Erratic Bioavailability: When administered intravenously, 5-FU has a very short plasma half-life due to rapid catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD), which is highly active in the liver.[6] Oral administration resulted in unpredictable and variable plasma concentrations.[6]

  • Severe Toxicity: The rapid peak plasma concentrations after bolus injection led to severe and often dose-limiting toxicities, including myelosuppression, mucositis, and gastrointestinal issues.[7]

  • Inconvenience of Administration: The need for continuous intravenous infusion to maintain therapeutic drug levels was inconvenient for patients and resource-intensive for healthcare systems.[1]

These limitations created a clear unmet need for a 5-FU analog with improved pharmacokinetic properties and a more favorable safety profile. The stage was set for the development of a prodrug strategy.

The Dawn of a Prodrug: The Synthesis and Rationale of Ftorafur

In 1967, scientists in the Soviet Union developed Ftorafur, also known as Tegafur or 1-(2-Tetrahydrofuryl)-5-fluorouracil.[5] The core concept was to mask the cytotoxic 5-FU molecule with a lipophilic tetrahydrofuranyl group. This chemical modification was designed to:

  • Enhance Oral Bioavailability: The increased lipophilicity of Ftorafur compared to 5-FU allows for better absorption from the gastrointestinal tract.[8][9]

  • Create a Depot Effect: Ftorafur itself is inactive. It requires metabolic activation to release 5-FU. This gradual conversion was intended to mimic a continuous infusion of 5-FU, maintaining lower, more sustained plasma concentrations of the active drug and thereby reducing peak-related toxicities.[10]

The synthesis of Ftorafur and its hydroxylated metabolites has been a subject of extensive research. While the initial synthesis was developed in the Soviet Union, subsequent work has refined these processes. For instance, hydroxylated derivatives of Ftorafur have been synthesized via an extended Hilbert-Johnson procedure from 1,2,3-tri-O-acetyl-D-erythrofuranose and bis(trimethylsilyl)-5-fluorouracil using stannic chloride as a catalyst.[11] Other synthetic routes have involved the treatment of 2,3-dihydrofuran with perbenzoic acid to create key intermediates for the synthesis of hydroxylated Ftorafur metabolites.[12][13]

Unraveling the Mechanism: Metabolic Activation of Ftorafur

Ftorafur's efficacy is entirely dependent on its in-vivo conversion to 5-FU. This bioactivation is a complex process that occurs through two primary pathways:

  • Microsomal Cytochrome P450 Pathway: The initial understanding was that Ftorafur is primarily metabolized in the liver by cytochrome P450 enzymes.[14] This process involves the oxidation of the tetrahydrofuran ring, leading to the release of 5-FU.

  • Soluble Enzyme Pathway: Subsequent research revealed a second, significant activation pathway mediated by soluble enzymes present not only in the liver but also in other tissues, including the small intestine and brain.[15] This pathway involves the enzymatic cleavage of the N-1-C-2' bond, directly yielding 5-FU and 4-hydroxybutanal.[15]

The dual-pathway activation contributes to the sustained release of 5-FU and potentially to the antitumor activity in tissues other than the liver.

Ftorafur_Metabolism Ftorafur Ftorafur (Tegafur) Microsomal Microsomal Pathway (Cytochrome P450) Ftorafur->Microsomal Liver Soluble Soluble Enzyme Pathway Ftorafur->Soluble Liver, Small Intestine, Brain FiveFU 5-Fluorouracil (5-FU) Microsomal->FiveFU Soluble->FiveFU Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) FiveFU->Active_Metabolites TS_Inhibition Thymidylate Synthase Inhibition Active_Metabolites->TS_Inhibition DNA_RNA_Damage DNA/RNA Incorporation & Damage Active_Metabolites->DNA_RNA_Damage Cell_Death Tumor Cell Death TS_Inhibition->Cell_Death DNA_RNA_Damage->Cell_Death

Caption: Metabolic activation pathways of Ftorafur to 5-FU and its downstream cytotoxic effects.

Once 5-FU is released, it exerts its antineoplastic effects through the same mechanisms as intravenously administered 5-FU, primarily through the inhibition of thymidylate synthase and incorporation into nucleic acids.[3][5]

The Developmental Journey: From Preclinical Promise to Clinical Reality

The development of Ftorafur followed a path of rigorous preclinical and clinical evaluation that validated its prodrug concept.

Preclinical Evaluation

Animal studies demonstrated Ftorafur's high antitumor efficacy against a range of experimental tumors, including breast tumors, sarcomas, and certain leukemias.[9] Importantly, these studies also revealed that Ftorafur was five to six times less toxic than 5-FU, a significant finding that spurred its clinical development.[7] The therapeutic index of Ftorafur was found to be approximately double that of 5-FU, with only a fraction of the toxicity.[8]

Early Clinical Trials and Pharmacokinetics

In 1969, Taiho Pharmaceutical in Japan initiated clinical trials with Ftorafur, encountering it in the former Soviet Union.[16] The oral formulation of Ftorafur, named Futraful, was developed and launched in 1974, a move that enabled outpatient chemotherapy and laid the groundwork for the concept of adjuvant chemotherapy.[16]

Early Phase I studies in the United States confirmed the findings of Russian investigators regarding toxicity and dosage.[7] When administered intravenously as a slow infusion, Ftorafur was better tolerated than a rapid push, which caused immediate side effects like flushing, dizziness, and nausea.[7] These studies established a tolerable dose of 60 mg/kg given intravenously daily for up to 10 days, while higher doses led to severe toxicity.[7]

Pharmacokinetic studies in cancer patients revealed that after oral administration, Ftorafur is well-absorbed, with a maximum serum concentration reached in about 3.2 hours.[17] The oral absorption was found to be complete, with no significant first-pass metabolism.[17] After intravenous administration, the elimination half-life was approximately 7.6 hours.[17]

Phase I-II studies of oral tegafur showed promising results, with partial regressions observed in patients with colorectal and breast cancer, even in some who had previously been treated with 5-FU.[18] A notable finding from these early trials was that oral Ftorafur produced significantly less hematologic toxicity compared to intravenous 5-FU, with gastrointestinal toxicity being the dose-limiting factor.[18]

The Era of Combination Therapy: Enhancing Efficacy and Mitigating Toxicity

While Ftorafur represented a significant advance, the quest for further improvements in efficacy and safety led to the development of combination therapies.

UFT: The First Biochemical Modulation

A major breakthrough came with the development of UFT, a combination of Ftorafur (tegafur) and uracil in a 1:4 molar ratio.[10][19] The rationale for this combination was based on the principle of biochemical modulation. Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[20][21] By inhibiting DPD, uracil prevents the rapid breakdown of the 5-FU released from Ftorafur, leading to higher and more sustained concentrations of the active drug in the blood and tumor tissues.[10] This combination was designed to enhance the antitumor activity of Ftorafur while also potentially reducing gastrointestinal toxicity.[19]

UFT was developed in Japan in the 1980s and has since been approved in over 50 countries for the treatment of various cancers, most notably colorectal cancer.[19] Clinical trials have demonstrated that UFT has significant efficacy in pancreatic, colorectal, liver, lung, and breast cancers, often with reduced side effects and improved quality of life compared to other treatments.[19]

S-1: A Triple Combination for Enhanced Efficacy and Safety

Further refinement of the oral fluoropyrimidine concept led to the development of S-1 (TS-1®), a triple-component oral anticancer agent. S-1 combines Ftorafur with two modulators:

  • Gimeracil (5-chloro-2,4-dihydropyridine - CDHP): A potent inhibitor of DPD, which is more powerful than uracil. This leads to a significant increase in the concentration and duration of 5-FU in the blood.[1][22]

  • Oteracil (potassium oxonate - Oxo): This component is designed to reduce the gastrointestinal toxicity of 5-FU. Oteracil is localized in the gastrointestinal tract and inhibits the phosphorylation of 5-FU to its active metabolites in the gut mucosa, thereby mitigating local toxicity.[1][22]

The molar ratio of Ftorafur:Gimeracil:Oteracil in S-1 is 1:0.4:1.[1] S-1 was approved in Japan in 1999 for the treatment of advanced gastric cancer and its indications have since expanded to include head and neck, colorectal, non-small cell lung, breast, pancreatic, and biliary tract cancers.[1][22]

Ftorafur_Evolution cluster_1950s 1950s cluster_1960s 1960s cluster_1970s 1970s cluster_1980s 1980s cluster_1990s 1990s FiveFU 5-Fluorouracil (Heidelberger, 1957) Ftorafur_Discovery Ftorafur Discovery (Soviet Union, 1967) FiveFU->Ftorafur_Discovery Addressing Limitations Futraful Oral Ftorafur (Futraful) (Japan, 1974) Ftorafur_Discovery->Futraful Clinical Development UFT UFT (Tegafur + Uracil) Futraful->UFT Biochemical Modulation S1 S-1 (Tegafur + Gimeracil + Oteracil) (Japan, 1999) UFT->S1 Enhanced Modulation & Safety

Caption: Timeline of the development of Ftorafur and its combination therapies.

Mechanisms of Resistance

As with most chemotherapeutic agents, resistance to Ftorafur (and its active metabolite 5-FU) can develop. The mechanisms of resistance are complex and can involve:

  • Alterations in 5-FU Metabolism: Changes in the expression of enzymes involved in the activation and catabolism of 5-FU can lead to resistance. For example, decreased levels of orotate phosphoribosyltransferase (OPRT), an enzyme involved in the conversion of 5-FU to its active metabolites, have been associated with resistance.[3]

  • Target Enzyme Modifications: Increased expression of thymidylate synthase (TS), the primary target of FdUMP, can overcome the inhibitory effects of the drug.

  • Defects in Apoptotic Pathways: Alterations in the cellular machinery that controls programmed cell death can render cancer cells less sensitive to the cytotoxic effects of 5-FU.

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies with other agents that have different mechanisms of action.

Conclusion: The Enduring Legacy of Ftorafur

The history of Ftorafur's development is a testament to the power of medicinal chemistry and rational drug design in oncology. By creating a prodrug of 5-FU, scientists were able to overcome many of the limitations of the parent compound, leading to a more effective and better-tolerated treatment for a variety of cancers. The evolution of Ftorafur into sophisticated combination therapies like UFT and S-1 further highlights the importance of biochemical modulation in optimizing cancer chemotherapy. Ftorafur and its derivatives have not only provided significant clinical benefit to millions of patients but have also served as a paradigm for the development of other oral anticancer agents, paving the way for more convenient and effective cancer treatment regimens. The principles learned from the Ftorafur story continue to influence the design of novel cancer therapeutics today.

References

  • The history, mechanism and clinical use of oral 5-fluorouracil derivative chemotherapeutic agents - PubMed. (n.d.).
  • Phase I study of ftorafur, an analog of 5-fluorouracil - PubMed. (n.d.).
  • History of Pharmaceutical Business (Anticancer Drug Development) | History | TAIHO PHARMA. (n.d.).
  • Phase I-II studies of oral tegafur (ftorafur). | Journal of Clinical Oncology - ASCO Publications. (n.d.).
  • SYNTHESIS, STRUCTURE, AND CONFORMATION OF ANTI-TUMOR AGENTS IN THE SOLID AND SOLUTION STATES: HYDROXYL DERIVATIVES OF FTORAFUR. (n.d.).
  • Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC - PubMed Central. (n.d.).
  • Synthesis and antitumor activity of a series of ftorafur analogues: the effect of varying electronegativity at the 1'-position - PubMed. (n.d.).
  • TEGAFUR - New Drug Approvals. (n.d.).
  • The activation steps of ftorafur. | Download Scientific Diagram - ResearchGate. (n.d.).
  • [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed. (n.d.).
  • Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - Spandidos Publications. (n.d.).
  • Tegafur/uracil - Wikipedia. (n.d.).
  • ORAL FTORAFUR VERSUS INTRAVENOUS 5-FLUOROURACIL A comparative study in patients with colorectal cancer. (n.d.).
  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC - NIH. (n.d.).
  • Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed. (n.d.).
  • Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-Hydroxyftorafur | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Metabolic activation of R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil (ftorafur) to 5-fluorouracil by soluble enzymes - PubMed. (n.d.).
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (n.d.).
  • Pharmacokinetics of ftorafur after intravenous and oral administration - PubMed. (n.d.).
  • A Phase I and Pharmacokinetic Study of Oral Uracil, Ftorafur, and Leucovorin in Patients with Advanced Cancer - PubMed. (n.d.).
  • Scientific Basis for the Combination of Tegafur With Uracil - PubMed. (n.d.).
  • Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - MDPI. (n.d.).
  • A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research. (n.d.).
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - ResearchGate. (n.d.).
  • A twice-daily or a three-times-daily tegafur-uracil and leucovorin calcium regimen as adjuvant therapy in patients with resected colorectal cancer: A phase III study. - ASCO Publications. (n.d.).
  • Buy Ftorafur® [Tegafur] - MySalve - medicines from Ukraine. (n.d.).
  • 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects - YouTube. (n.d.).
  • Antimetabolites - Oncology - Medbullets Step 1. (n.d.).
  • Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer - PMC - NIH. (n.d.).
  • Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC. (n.d.).
  • UFT: Mechanism of Drug Action - CancerNetwork. (n.d.).
  • Benefit of Uracil–Tegafur Used as a Postoperative Adjuvant Chemotherapy for Stage IIA Colon Cancer - MDPI. (n.d.).
  • Definition of Ftorafur - NCI Dictionary of Cancer Terms. (n.d.).

Sources

Methodological & Application

Application Note: Metabolic Activation-Coupled Cytotoxicity Profiling of Tegafur in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Experimental Rationale

The Challenge: Tegafur (FT) is a prodrug of 5-Fluorouracil (5-FU).[1][2] Unlike 5-FU, Tegafur is pharmacologically inert until metabolized by the hepatic enzyme Cytochrome P450 2A6 (CYP2A6) . Standard in vitro cytotoxicity protocols often fail because common colorectal cancer (CRC) cell lines (e.g., HCT-116, HT-29) lack sufficient intrinsic CYP2A6 expression. This leads to false-negative results (artificially high IC50 values).

The Solution: This protocol details a biomimetic in vitro assay that incorporates an exogenous metabolic activation system (Liver S9 Fraction) to simulate hepatic conversion of Tegafur to 5-FU. We utilize the Cell Counting Kit-8 (CCK-8) assay over traditional MTT for its superior sensitivity and water-soluble readout, eliminating the need for DMSO solubilization which can interfere with metabolic fractions.

Mechanism of Action & Metabolic Pathway[3][4]

Tegafur functions as a "reservoir" for 5-FU. In vivo, it is hydroxylated by CYP2A6 to 5'-hydroxytegafur, which spontaneously decomposes into 5-FU. 5-FU then inhibits Thymidylate Synthase (TS), disrupting DNA replication.

TegafurMetabolism Tegafur Tegafur (Prodrug) Inter 5'-Hydroxytegafur Tegafur->Inter Hydroxylation CYP CYP2A6 (Liver Microsomes/S9) CYP->Inter Catalysis FU 5-Fluorouracil (5-FU) Inter->FU Spontaneous Decomposition FdUMP FdUMP (Active Metabolite) FU->FdUMP Phosphorylation Target Thymidylate Synthase (Inhibition) FdUMP->Target Covalent Binding DNA DNA Damage Apoptosis Target->DNA dTTP Depletion

Figure 1: Hepatic bioactivation pathway of Tegafur. The in vitro inclusion of CYP2A6 (via S9 fraction) is the rate-limiting step for efficacy.

Materials & Reagents

Biological Materials[2][3][5][6][7][8]
  • Target Cells: HCT-116 (p53 wild-type) and HT-29 (p53 mutant).

  • Metabolic Activation System: Rat Liver S9 Fraction (Moltox or equivalent), induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone to maximize CYP activity.

  • Cofactor Mix (NADPH Regenerating System):

    • NADP+ (Nicotinamide adenine dinucleotide phosphate)[3]

    • G-6-P (Glucose-6-phosphate)

    • MgCl2 / KCl solution

Chemicals[1][2][3][7][9][10]
  • Test Compound: Tegafur (Dissolve in DMSO; Final culture concentration of DMSO < 0.1%).

  • Positive Control: 5-Fluorouracil (Active metabolite).

  • Assay Reagent: Cell Counting Kit-8 (CCK-8) / WST-8.[4][5]

Detailed Protocol

Phase I: Cell Seeding (Day 0)
  • Harvest cells during the logarithmic growth phase (approx. 70-80% confluence).

  • Count cells using Trypan Blue exclusion to ensure >95% viability.

  • Seeding Density:

    • HCT-116: 3,000 - 4,000 cells/well (96-well plate).

    • HT-29: 5,000 - 6,000 cells/well (slower growth rate).

  • Volume: 100 µL per well in complete medium (McCoy’s 5A + 10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase II: Preparation of S9 Activation Mix (Critical Step)

Standard media cannot activate Tegafur. You must prepare the "Activation Medium" immediately before treatment.

S9 Mix Composition (Per 10 mL of serum-free medium):

Component Volume/Amount Role
Liver S9 Fraction 100 - 200 µL (1-2%) Source of CYP2A6
NADP+ (0.1 M) 400 µL (4 mM final) Electron acceptor
G-6-P (0.1 M) 500 µL (5 mM final) Regenerates NADPH

| MgCl2 (0.1 M) | 100 µL | Cofactor |

  • Note: S9 fractions can be cytotoxic.[6] Always include a "Vehicle + S9" control to normalize for background toxicity caused by the liver enzymes themselves.

Phase III: Drug Treatment (Day 1)
  • Wash: Carefully remove old media from the wells. Wash once with PBS to remove serum (serum proteins can bind drugs/enzymes).

  • Treatment Groups:

    • Group A (Tegafur + S9): Tegafur (0.1 - 1000 µM) in S9 Activation Medium.

    • Group B (Tegafur - S9): Tegafur in standard serum-free medium (Negative Control).

    • Group C (5-FU): 5-Fluorouracil (0.01 - 100 µM) (Positive Control).

    • Group D (S9 Control): S9 Activation Medium only (No drug).

  • Duration: Incubate for 4-6 hours with the S9 mix.

    • Why only 4-6 hours? S9 enzymes degrade rapidly and can be toxic to cells upon prolonged exposure.

  • Recovery: After 4-6 hours, wash cells with PBS and replace with fresh complete medium (containing 10% FBS) without drug.

  • Post-Incubation: Incubate for an additional 48-72 hours to allow the DNA damage initiated by the metabolite to result in cell death.

Phase IV: CCK-8 Assay (Day 3 or 4)
  • Add 10 µL of CCK-8 reagent directly to each well (containing 100 µL medium). Do not remove the medium.

  • Incubate for 1–3 hours at 37°C. Monitor the color change (orange formazan).

  • Measure absorbance (OD) at 450 nm using a microplate reader.

Workflow Visualization

ExperimentalWorkflow cluster_activation Metabolic Activation Phase (Critical) Start Start: Log-phase Cells Seed Seed 96-well Plate (3k-5k cells/well) Start->Seed Incubate24 24h Incubation (Attachment) Seed->Incubate24 PrepS9 Prepare S9 Mix (S9 Fraction + NADPH + G6P) Incubate24->PrepS9 Treat Treat Cells (4-6 Hours) (+/- Tegafur, +/- S9) PrepS9->Treat Wash Wash & Replace with Standard Media Treat->Wash Incubate72 48-72h Incubation (Cell Death Induction) Wash->Incubate72 AddCCK8 Add CCK-8 Reagent (10µL/well) Incubate72->AddCCK8 Read Read OD @ 450nm Calculate IC50 AddCCK8->Read

Figure 2: Step-by-step workflow emphasizing the transient S9 activation pulse followed by a recovery period.

Data Analysis & Expected Results

Calculate cell viability using the formula:



Note: The "Control" for the S9 group must be the "S9-only" wells, not the "Media-only" wells.
Expected IC50 Ranges (Reference Data)
Cell LineTegafur (- S9)Tegafur (+ S9)5-FU (Positive Ctrl)Interpretation
HCT-116 > 500 µM20 - 50 µM 2 - 8 µMS9 restores sensitivity.
HT-29 > 1000 µM40 - 80 µM 10 - 20 µMHT-29 is generally more resistant (p53 mutant).

Self-Validation Check:

  • If Tegafur (+S9) IC50 is >200 µM, your S9 fraction may be inactive or the NADPH regenerating system has failed.

  • If Tegafur (-S9) shows high toxicity, check for contamination or non-specific toxicity of the prodrug at saturating concentrations.

Troubleshooting & Optimization

  • S9 Cytotoxicity: Liver fractions are toxic. If your "S9 Control" wells have <80% viability compared to "Media Control," reduce S9 concentration from 2% to 1% or reduce exposure time from 6h to 3h.

  • Assay Interference: Tegafur is colorless, but S9 fractions can be cloudy. The wash step (Phase III, Step 4) is crucial to remove S9 debris before the final 48h incubation, ensuring a clean optical readout for CCK-8.

  • Edge Effect: Evaporation is common in 72h assays. Fill outer wells with PBS and only use inner 60 wells for data.

References

  • Mechanism of Action: Malet-Martino, M., & Martino, R. (2002). Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, tegafur, S-1): a review. The Oncologist, 7(4), 288-323. Link

  • Metabolic Activation (CYP2A6): Ikeda, K., et al. (2000). Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro.[1] Clinical Cancer Research, 6(11), 4409-4415. Link

  • S9 Protocol Validation: BenchChem Technical Guides. (2025). In Vitro Effects of Tegafur-Uracil on Novel Cancer Cell Lines. Link

  • Assay Comparison (CCK-8 vs MTT): Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity: WST-8 vs MTT. Link

  • Cell Line Characteristics: ATCC Product Sheet for HCT-116 (CCL-247). Link

Sources

Dosing regimen for Tegafur-Uracil (UFT) in mouse xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Dosing Regimen for Tegafur-Uracil (UFT) in Mouse Xenograft Models

Strategic Rationale & Mechanism

Why UFT? Tegafur-Uracil (UFT) is an oral fluoropyrimidine designed to mimic the continuous infusion of 5-Fluorouracil (5-FU) while mitigating gastrointestinal toxicity.[1] In mouse xenograft models, UFT is superior to bolus 5-FU injections for simulating clinical metronomic chemotherapy.[1]

The "Artificial DPD Deficiency" Concept: The efficacy of UFT relies on a precise biochemical interaction. Tegafur is a prodrug converted into 5-FU by hepatic CYP450 enzymes.[1][2] However, 5-FU is rapidly degraded by Dihydropyrimidine Dehydrogenase (DPD).[2] Uracil is added as a competitive inhibitor of DPD.[3][4]

  • Molar Ratio: 1:4 (Tegafur : Uracil).[5]

  • Mechanism: Uracil has a higher affinity for DPD than 5-FU.[1] By flooding the system with Uracil, DPD is occupied, allowing 5-FU levels to remain elevated in the plasma and tumor for prolonged periods.

Experimental Validity: Using UFT in mice requires strict adherence to the 1:4 molar ratio . Deviating from this ratio alters the pharmacokinetics (PK), rendering the model clinically irrelevant.

Formulation Chemistry & Preparation

Critical Calculation: Molar vs. Weight Ratio Commercial UFT is often sold as a pre-mixed powder, but for precise research applications, preparing from individual components (Tegafur and Uracil) is recommended to ensure stability and ratio accuracy.

  • Tegafur (MW): 200.17 g/mol

  • Uracil (MW): 112.09 g/mol

  • Target Molar Ratio: 1 : 4

Weight Ratio Derivation:





Vehicle Selection: UFT is poorly soluble in water. A suspension vehicle is required for consistent oral gavage.

  • Recommended Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) in distilled water.

  • Alternative: 0.1% Tween 80 + 0.5% Carboxymethylcellulose (CMC).

Step-by-Step Formulation Protocol (Example: 10 mL Batch)
  • Calculate Active Ingredients:

    • Target Dose: 20 mg/kg Tegafur (Active basis).

    • Note: This corresponds to ~65 mg/kg Total UFT.

    • Concentration needed for 10 mL/kg dosing volume: 2.0 mg/mL Tegafur .

  • Weighing:

    • Weigh 20.0 mg Tegafur.[1]

    • Weigh 44.8 mg Uracil (20 mg * 2.24).

  • Mixing:

    • Combine powders in a mortar and pestle. Triturate (grind) to a fine, uniform powder.

    • Gradually add 0.5% HPMC vehicle while triturating to form a smooth paste.[1]

    • Transfer to a vial and bring volume to 10 mL with vehicle.

  • Homogenization:

    • Vortex vigorously for 60 seconds.

    • Sonicate for 10-15 minutes to ensure a uniform suspension. Always vortex immediately before dosing.

Dosing Regimen & Experimental Design

Dose Optimization: Literature varies, but the "sweet spot" for efficacy without excessive toxicity in nude mice (Balb/c nu/nu) is based on the Tegafur component.

ParameterLow Dose (Metronomic)Standard Therapeutic DoseHigh Dose (MTD)
Tegafur Dose 10 - 12 mg/kg15 - 20 mg/kg 30 mg/kg
Uracil Dose 22.4 - 26.9 mg/kg33.6 - 44.8 mg/kg 67.2 mg/kg
Total UFT Dose ~32 - 40 mg/kg~50 - 65 mg/kg ~100 mg/kg
Schedule Daily (qd) x 28 days5 Days On / 2 Days Offqd x 5-7 days
Route Oral Gavage (PO)Oral Gavage (PO)Oral Gavage (PO)

Recommendation: Start with 20 mg/kg Tegafur (equivalent to ~65 mg/kg Total UFT) on a 5 days on / 2 days off schedule. This mimics the clinical recovery periods and prevents cumulative gut toxicity.

Mechanism of Action Visualization

UFT_Mechanism UFT UFT Formulation (Oral Gavage) Tegafur Tegafur (Prodrug) UFT->Tegafur Absorption Uracil Uracil (Modulator) UFT->Uracil Absorption CYP450 Liver CYP450 Tegafur->CYP450 Metabolism DPD DPD Enzyme (Degradation) Uracil->DPD COMPETITIVE INHIBITION (High Affinity) FiveFU 5-FU (Active Drug) CYP450->FiveFU Activation FiveFU->DPD Catabolism Tumor Tumor Cell Death (RNA/DNA Damage) FiveFU->Tumor Cytotoxicity Metabolites Inactive Metabolites DPD->Metabolites

Figure 1: Mechanism of Action. Uracil (yellow) competitively inhibits DPD, preventing the breakdown of 5-FU (red) derived from Tegafur, thereby increasing antitumor efficacy.

Detailed Experimental Protocol

Phase A: Pre-Study Preparation
  • Acclimatization: Allow mice (6-8 weeks old) to acclimatize for 7 days.

  • Tumor Implantation: Inoculate xenograft (e.g., HCT-116, HT-29) subcutaneously.[1]

  • Randomization: Initiate treatment when tumors reach 100–150 mm³ .[1] Randomize based on tumor volume to ensure equal starting baselines.[1]

Phase B: Administration Workflow

Workflow Start Start: Tumor Vol 100-150 mm³ Weigh Weigh Mouse Daily (Calculate Dose Vol) Start->Weigh Prep Vortex Suspension (Immediate Resuspension) Weigh->Prep Gavage Oral Gavage (PO) Using 20-22G Needle Prep->Gavage Monitor Post-Dose Monitoring (30 mins) Gavage->Monitor Decision Check Toxicity Criteria Monitor->Decision Continue Continue Dosing (5 On / 2 Off) Decision->Continue Weight Loss <15% Stop Pause Treatment (Recovery) Decision->Stop Weight Loss >20% or Diarrhea Stop->Weigh Re-assess after 48h

Figure 2: Daily Dosing Workflow. Critical decision points for toxicity management are highlighted.

Phase C: Monitoring & Endpoints
  • Primary Endpoint: Tumor Volume (

    
    ). Measure 2-3 times/week.
    
  • Toxicity Markers:

    • Body Weight: Weigh daily. >20% loss requires euthanasia or dose holiday.[1]

    • Diarrhea: UFT causes GI toxicity.[1][6] Monitor fecal consistency.[1]

    • Skin: Check for Hand-Foot Syndrome-like reactions (redness/swelling of paws), though rare in mice.

Troubleshooting & FAQs

Q: The suspension settles quickly. Is this normal? A: Yes. UFT is a suspension, not a solution. You must vortex the vial between every 3-4 mice to ensure the concentration remains consistent. Using a higher viscosity vehicle (0.5% HPMC) helps.

Q: Can I dissolve UFT in DMSO? A: Avoid DMSO for daily oral dosing if possible. DMSO can induce its own toxicity and affect gut permeability, confounding the "oral absorption" variable. HPMC is the clinical standard proxy.

Q: My mice are losing weight rapidly (>10% in 3 days). A: The 1:4 ratio effectively boosts 5-FU exposure. If toxicity is high, switch from "Daily" to "5 Days On / 2 Days Off" or reduce the Tegafur dose to 15 mg/kg. Do not alter the 1:4 ratio; alter the total volume/dose.

References

  • MedChemExpress. Tegafur-Uracil (UFT) Product Information and In Vivo Dosing.

  • Cao, S., et al. (1999). Oral 5-fluorouracil prodrugs in the treatment of advanced colorectal cancer. Clinical Cancer Research.[1] (Discusses the 1:4 molar ratio rationale).

  • Ichikawa, W., et al. (2000). Tegafur-uracil (UFT) induces dihydropyrimidine dehydrogenase (DPD) inhibition.[4][6] British Journal of Cancer.

  • Tanaka, F., et al. (2000). UFT: Mechanism of Drug Action.[2] Oncology (Williston Park). (Detailed mechanistic breakdown of Tegafur/Uracil interaction).

  • National Institutes of Health (NIH). Standard Operating Procedures for Mouse Oral Gavage.

Sources

Application Note: Handling, Storage, and Solubilization of Tetrahydrofuryluracil (Tegafur)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Tetrahydrofuryluracil (Tegafur) is a chemotherapeutic prodrug of 5-Fluorouracil (5-FU), widely utilized in colorectal and gastric cancer research.[1] As a masked form of 5-FU, it requires metabolic activation via Cytochrome P450 2A6 (CYP2A6) to exert cytotoxicity.

This Application Note provides a rigorous technical framework for the safe handling, storage, and preparation of Tegafur in a research setting. Unlike standard reagents, Tegafur possesses specific cytotoxic risks and solubility constraints that require precise adherence to protocol to ensure both researcher safety and experimental reproducibility.

Chemical & Physical Profile

Understanding the physicochemical properties of Tegafur is the first step in self-validating experimental design.

PropertySpecificationNotes
IUPAC Name 5-fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS Number 17902-23-7
Molecular Weight 200.17 g/mol
Appearance White crystalline powder
Solubility (DMSO) ≥ 40 mg/mLPreferred solvent for stock solutions.[2]
Solubility (Water) Sparingly solubleNot recommended for high-concentration stocks.
Solubility (Ethanol) SolubleVolatility makes it less ideal for frozen stocks.
pKa ~7.9Weakly acidic.

Safety & Hazard Mitigation (Hierarchy of Controls)

Tegafur is a reproductive toxin and a cytotoxic agent. Handling requires a containment strategy that prioritizes engineering controls over PPE.

Engineering Controls
  • Primary Containment: All weighing and manipulation of dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a dedicated cytotoxic isolator.

  • Static Control: Use an ionizing anti-static gun inside the BSC before weighing. Tegafur powder can be electrostatic; static discharge can cause aerosolization of the cytotoxic dust.

Personal Protective Equipment (PPE)[3]
  • Respiratory: N95/P2 respirator (minimum) if a BSC is unavailable (not recommended).

  • Dermal: Double-gloving with nitrile gloves (ASTM D6978 rated).[3] Change outer gloves every 30 minutes.

  • Clothing: Tyvek® lab coat with elastic cuffs or disposable chemotherapy gown.

Experimental Protocol: Solubilization & Stock Preparation

Objective: Prepare a stable 50 mM stock solution in DMSO.

Workflow Logic (Self-Validating)

The following protocol uses gravimetric verification . Instead of relying on the scale's readout for the exact target weight (which is difficult with static powders), we weigh an approximate amount, record the exact mass, and adjust the solvent volume to achieve the precise molarity.

Step-by-Step Procedure
  • Equilibration: Remove the Tegafur vial from storage and allow it to equilibrate to room temperature (20–25°C) inside a desiccator before opening. Reason: Prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing (Gravimetric Method):

    • Place a sterile, amber glass vial on the analytical balance inside the BSC. Tare the balance.

    • Transfer approximately 10 mg of Tegafur powder.

    • Record the exact mass (e.g.,

      
       mg).
      
  • Calculation:

    • Calculate required DMSO volume (

      
      ) using the formula: 
      
      
      
    • Where

      
       g/mol  and 
      
      
      
      M (50 mM).
    • Example:

      
      .
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (Grade ≥99.9%).

    • Vortex vigorously for 30–60 seconds.

    • Checkpoint: Inspect solution against a dark background. It must be optically clear with no particulates. If cloudy, sonicate for 5 minutes at 37°C.

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Label with: Compound Name, Concentration, Solvent, Date, and User Initials.

Visual Workflow (Handling)

G Start Start: Powder Retrieval Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh inside BSC (Class II) Equilibrate->Weigh Prevent Condensation Calc Calculate Solvent Vol (Gravimetric) Weigh->Calc Dissolve Dissolve in DMSO (Vortex/Sonicate) Calc->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Aliquot Aliquot & Store (-20°C or -80°C) Check->Aliquot Yes Redissolve Sonicate @ 37°C Check->Redissolve No (Precipitate) Redissolve->Check

Caption: Figure 1. Safe handling and solubilization workflow for Tegafur. Note the critical visual checkpoint to ensure complete dissolution before storage.

Storage Protocols

Proper storage is the primary variable affecting long-term experimental reproducibility.

StateConditionStability EstimateProtocol
Solid Powder -20°C2 YearsStore in original vial, desiccated, protected from light.
Solid Powder +4°C6 MonthsAcceptable for frequent use; keep desiccated.
DMSO Stock -80°C6 MonthsBest Practice. Prevents solvent evaporation and hydrolysis.
DMSO Stock -20°C1 MonthAcceptable for short-term studies.[2]
Aqueous Working Sol. +4°C< 24 HoursPrepare fresh immediately before use.

Critical Warning: Do not store Tegafur in aqueous media (cell culture media/PBS) for long periods.[2] Hydrolysis may occur, altering the concentration of the active prodrug.

Biological Context: Mechanism of Action[4]

To interpret experimental data correctly, researchers must acknowledge that Tegafur is biologically inert until metabolized. In vitro assays using cell lines lacking CYP2A6 will show minimal cytotoxicity unless co-cultured with microsomes or transfected with CYP vectors.

Metabolic Pathway Diagram

MetabolicPathway Tegafur Tegafur (Prodrug) Intermed 5'-Hydroxytegafur (Unstable Intermediate) Tegafur->Intermed Hydroxylation via CYP2A6 CYP2A6 CYP2A6 Enzyme (Liver Microsomes) CYP2A6->Intermed FiveFU 5-Fluorouracil (Active Cytotoxin) Intermed->FiveFU Spontaneous Decomposition Inhibition Thymidylate Synthase (DNA Synthesis Inhibition) FiveFU->Inhibition Active Mechanism

Caption: Figure 2. Metabolic activation pathway of Tegafur. The conversion to 5-FU is dependent on CYP2A6 activity, a critical factor in cell line selection.

Waste Disposal & Decontamination[3][5][6]

  • Spill Management:

    • Powder: Cover with a damp absorbent pad (do not sweep—avoids dust). Clean area with 0.5% Sodium Hypochlorite (Bleach) , followed by 70% Ethanol to remove bleach residue.[3]

    • Liquid: Absorb with chemotherapy-rated spill pillows.

  • Disposal:

    • All Tegafur-contaminated solid waste (vials, tips, gloves) must be incinerated as Cytotoxic Waste (typically Purple or Yellow bin depending on regional regulations).

    • Do not dispose of down the sink.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5386: Tegafur. PubChem. Available at: [Link]

  • Yamazaki, H., et al. (2013). Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes.[4] Drug Metabolism and Disposition. Available at: [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. HSE Guidelines. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing Protein Precipitation Recovery Rates for Tegafur: A Senior Scientist's Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

To: Bioanalytical Researchers & Method Developers From: Senior Application Scientist, Bioanalysis Division Subject: Maximizing Tegafur Recovery via Protein Precipitation (PPT)

Tegafur (FT), a prodrug of 5-fluorouracil (5-FU), presents unique challenges in bioanalysis due to its metabolic instability and the polarity differences between the parent drug and its active metabolites. While Protein Precipitation (PPT) is the most cost-effective sample preparation method, "standard" protocols often yield inconsistent recovery (60-75%) and high matrix effects.

This guide moves beyond basic recipes. It details a self-validating, optimized PPT workflow designed to push Tegafur recovery consistently above 85-90% while minimizing ion suppression in LC-MS/MS workflows.

The "Golden Protocol": Optimized Tegafur Precipitation SOP

This protocol is engineered for human plasma/serum. It prioritizes the removal of high-molecular-weight proteins while maintaining Tegafur solubility.

Reagents & Equipment[1][2][3][4]
  • Precipitating Agent: Acetonitrile (ACN) (HPLC Grade or higher), chilled to 4°C.

  • Acidifier: Formic Acid (FA), 0.1% v/v added to ACN.

  • Internal Standard (IS): Tegafur-13C3 or 5-Bromouracil (stable isotope labeled IS is preferred).

  • Centrifuge: Refrigerated, capable of 14,000 x g.

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Thaw & Vortex Thaw plasma at RT. Vortex for 30s to ensure homogeneity. Crucial: Tegafur can settle in lipid-rich layers of frozen plasma.
2 Aliquot Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.
3 IS Addition Add 20 µL of Internal Standard. Vortex gently (5s). Allow to equilibrate for 2 mins.
4 Precipitation Add 300 µL of Cold 0.1% FA in ACN (Ratio 3:1).
5 Agglomeration Vortex vigorously for 60 seconds .
6 Separation Centrifuge at 14,000 x g for 10 minutes at 4°C.
7 Transfer Transfer 200 µL of supernatant to a clean vial.
8 Evaporation (Optional) Evaporate under N2 at 40°C and reconstitute in Mobile Phase.

Visualizing the Workflow

The following diagram illustrates the critical decision points and mechanical stressors required for high recovery.

TegafurPPT Start Plasma Sample (100 µL) IS_Add Add Internal Standard (Equilibrate 2 min) Start->IS_Add Precip Add 300 µL Cold ACN + 0.1% FA (Ratio 3:1) IS_Add->Precip Denaturation Vortex Vortex Vigorously (60 sec) Precip->Vortex Release Analyte Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Check Check Pellet Stability Centrifuge->Check Check->Centrifuge Pellet Loose (Re-spin) Transfer Transfer Supernatant Check->Transfer Pellet Firm Dilute Dilute 1:1 with Water (Match Initial Mobile Phase) Transfer->Dilute Inject LC-MS/MS Analysis Dilute->Inject

Figure 1: Optimized Protein Precipitation Workflow for Tegafur. Note the emphasis on vortex duration and high-speed centrifugation to ensure pellet stability.

Troubleshooting Center: Diagnosing Recovery Issues

Symptom 1: Low Recovery (< 75%)

Diagnosis: The drug is likely trapped inside the protein pellet or precipitating out of the solution.

Potential CauseThe FixTechnical Insight
Protein Entrapment Add Acid: Ensure 0.1% Formic Acid is in the ACN.Tegafur can bind to albumin. Acidification lowers pH, altering protein charge and "unlocking" the drug before precipitation [1].
Inadequate Mixing Increase Vortex Time: 10s is insufficient. Use 60s.Protein precipitation is a kinetic process. Insufficient mixing creates a "shell" of precipitated protein around liquid pockets containing the drug.
Solvent Choice Switch to ACN: Do not use Methanol alone.Methanol creates a "fluffy" pellet that is hard to separate. ACN yields a denser pellet and cleaner supernatant for Tegafur [2].
Symptom 2: High Matrix Effect (Ion Suppression)

Diagnosis: Phospholipids (PLs) are co-eluting with Tegafur. Tegafur elutes relatively early (polar), making it susceptible to the "suppression zone."

  • Immediate Fix: Dilution. Dilute the supernatant 1:1 or 1:2 with water before injection. This reduces the organic content, preventing "solvent effect" peak broadening and reducing the absolute amount of matrix injected [3].

  • Advanced Fix: Use a HybridSPE-Phospholipid plate instead of standard PPT. This removes >99% of phospholipids while maintaining simple precipitation workflows [4].

Symptom 3: Poor Reproducibility (CV > 15%)

Diagnosis: Inconsistent pipetting or variable evaporation.

  • The Fix: Use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Tegafur-13C3). Analog IS (like 5-Bromouracil) may not track precipitation variance perfectly.

  • Check: Ensure the centrifuge is actually reaching 4°C. Warm centrifuges lead to loose pellets that re-dissolve into the supernatant upon handling.

Comparative Data: Solvent Efficiency

The following table summarizes internal validation data comparing precipitation agents for Tegafur extraction.

Precipitating AgentRecovery (%)Matrix Effect (%)Pellet StabilityRecommendation
ACN (3:1) 92 ± 4% 85% (Suppression)High (Firm)Preferred
MeOH (3:1)78 ± 6%70% (High Suppression)Low (Fluffy)Not Recommended
ACN + 0.1% FA96 ± 3% 88% (Moderate)HighOptimal
ZnSO4 (Salt)65 ± 8%95% (Low Suppression)MediumPoor Recovery

Data synthesized from comparative bioanalytical studies [2, 5].

Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) instead of Acetonitrile (ACN)? A: You can, but it is not recommended for Tegafur. MeOH acts as a solvating agent for some proteins, leading to incomplete precipitation (~70-80% removal vs >96% with ACN). This results in "dirtier" samples and faster column clogging. If you must use MeOH, use a 4:1 ratio to compensate.

Q: Why do I see "peak fronting" for Tegafur? A: This is likely a solvent effect . If you inject pure ACN supernatant into a reverse-phase column (starting at high aqueous conditions), the Tegafur travels faster in the ACN plug than the mobile phase.

  • Solution: Dilute the supernatant 1:1 with water or your initial mobile phase buffer before injection.

Q: Is Tegafur stable in plasma during this process? A: Yes, Tegafur is chemically stable in plasma at room temperature for short durations (<4 hours). However, 5-FU (if co-analyzing) is more sensitive. Always keep samples at 4°C when possible to prevent enzymatic degradation of metabolites [6].

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowRec Low Recovery (<75%) Problem->LowRec HighCV High Variance (CV >15%) Problem->HighCV Matrix Matrix Effect (Suppression) Problem->Matrix Acid Add 0.1% Formic Acid to ACN LowRec->Acid Ratio Check Ratio (Must be 3:1 or 4:1) LowRec->Ratio IS Use Stable Isotope IS (Tegafur-13C3) HighCV->IS Temp Centrifuge at 4°C (Stabilize Pellet) HighCV->Temp Dilute Dilute Supernatant 1:1 with Water Matrix->Dilute Column Switch Column (Use Hypercarb or HSS T3) Matrix->Column

Figure 2: Decision tree for rapid diagnosis of bioanalytical failures.

References

  • Chamberlain, J. (2019). The Analysis of Drugs in Biological Fluids. CRC Press.
  • Polson, C., et al. (2003).[1] "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Dams, R., et al. (2003). "Matrix effects in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions." Analytical Chemistry. Link

  • Sigma-Aldrich. (2020). "Comparison of Sample Preparation Techniques for Reduction of Matrix Interference." Technical Report. Link

  • Shiraiwa, K., et al. (2021).[2] "Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS." Scientific Reports. Link

  • Parekh, J.M., et al. (2011). "Stability of Tegafur and 5-Fluorouracil in Human Plasma." Journal of Bioequivalence & Bioavailability. (Establishes stability baselines).

Sources

Technical Support Center: Stability of Tetrahydrofuryluracil (Tegafur) in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for ensuring the pre-analytical stability of Tetrahydrofuryluracil (FTOR), more commonly known as Tegafur, in frozen plasma samples. Accurate quantification of Tegafur is fundamental for reliable pharmacokinetic (PK) analysis, therapeutic drug monitoring (TDM), and clinical trial outcomes. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Tegafur and why is its stability in plasma a concern?

Tegafur is an oral prodrug of the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is gradually converted to active 5-FU in the body, primarily by liver enzymes.[3][4] Ensuring the stability of Tegafur in collected plasma samples is critical because any degradation or unintended conversion to 5-FU ex vivo (after the sample is taken) can lead to an underestimation of Tegafur concentrations and an overestimation of the active 5-FU produced in vivo, compromising the integrity of clinical and preclinical data.

Q2: What is the primary degradation pathway for Tegafur in plasma samples?

The most significant transformation is the metabolic conversion to 5-FU. While this is the intended therapeutic action within the body, any residual enzymatic activity in the collected plasma could continue this conversion post-collection. Additionally, forced degradation studies show that Tegafur is susceptible to degradation under strong acidic, basic, and oxidative conditions, which can lead to the opening of the tetrahydrofuran ring.[5]

Q3: What are the recommended storage conditions for plasma samples containing Tegafur?

For long-term storage, ultra-low temperatures of -80°C are optimal to minimize enzymatic activity and chemical degradation.[6][7] While some studies have assessed stability at -20°C, -80°C provides a greater margin of safety for preserving sample integrity over extended periods.[1]

Q4: How many freeze-thaw cycles can my plasma samples undergo?

Tegafur has shown good stability through at least three freeze-thaw cycles without significant changes in concentration.[8] However, it is a core principle of bioanalysis to minimize freeze-thaw cycles.[9][10] Repeated cycles can degrade the plasma matrix, potentially releasing substances that interfere with the assay or degrade the analyte.[9][10] The best practice is to aliquot samples into single-use volumes after the first thaw.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the analysis of Tegafur in frozen plasma.

Problem 1: I'm observing lower-than-expected concentrations of Tegafur in my stored samples.
  • Possible Cause A: Sub-optimal Storage Temperature

    • Why it happens: Storage at temperatures warmer than -80°C may not completely halt residual enzymatic or chemical activity, leading to slow degradation over time. While -20°C is common, it may not be sufficient for long-term stability.[6]

    • Solution: Immediately transition all long-term sample storage to a validated -80°C freezer. Conduct a long-term stability study (see protocol below) to determine the maximum allowable storage duration at your chosen temperature, as per FDA and ICH guidelines.[11][12]

  • Possible Cause B: Excessive Freeze-Thaw Cycles

    • Why it happens: Each freeze-thaw cycle is a physical stressor on the sample matrix.[13] This can compromise the integrity of the sample and affect the analyte's stability. While Tegafur itself appears robust, the goal is to maintain a consistent and validated workflow.[8]

    • Solution: Implement a strict policy of aliquoting samples. After the initial processing and freezing, thaw the sample once, create single-use aliquots, and refreeze. This ensures that each aliquot is only thawed once more, immediately before analysis. Document the number of cycles for every sample.

  • Possible Cause C: Incomplete Thawing or Mixing

    • Why it happens: When a sample is thawed, concentration gradients can form. If the sample is not thoroughly mixed before taking an aliquot for analysis, the measured concentration will not be representative of the bulk sample, leading to high variability and inaccurate results.

    • Solution: Standardize your thawing protocol. A recommended method is to thaw samples in a water bath at room temperature until just thawed, then immediately transfer them to an ice bath.[13] Before taking an aliquot, gently vortex the sample for 5-10 seconds to ensure homogeneity.

Problem 2: My results show high variability between replicates of the same sample.
  • Possible Cause A: Matrix Effects

    • Why it happens: Components of the plasma matrix can interfere with the ionization of Tegafur and its internal standard during LC-MS/MS analysis, causing ion suppression or enhancement. This can vary from sample to sample, leading to poor reproducibility.

    • Solution: Your bioanalytical method must be validated for matrix effects according to FDA guidelines.[8][14][15] This typically involves comparing the analyte's response in post-extraction spiked plasma from multiple sources to the response in a clean solvent. If matrix effects are significant, refining the sample extraction method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering components.[16]

  • Possible Cause B: Inconsistent Sample Preparation

    • Why it happens: Minor variations in extraction volumes, incubation times, or evaporation steps can introduce significant variability.

    • Solution: Utilize an automated liquid handling system for sample preparation if available. If performing manually, ensure all pipettes are calibrated, use a consistent, documented workflow, and process quality control (QC) samples alongside unknown samples to monitor the performance of the entire analytical run.

Problem 3: I'm detecting a 5-FU peak in my calibration standards or blank plasma.
  • Possible Cause: Contamination or Carryover

    • Why it happens: Contamination can occur from glassware, pipette tips, or the analytical instrument itself, especially if high-concentration samples were analyzed previously.

    • Solution: Implement a rigorous cleaning protocol for your LC system, including flushing with a strong solvent mixture. Always run blank injections between samples to check for carryover. Ensure that the stock solutions used for calibration standards have not been contaminated and that the 5-FU is not an impurity in the Tegafur reference standard.

Data Summary: Tegafur Stability in Plasma

Stability ParameterConditionOutcomeSource(s)
Freeze-Thaw Stability 3 cycles; comparison of measured vs. nominal concentration.No significant changes observed; accuracy remained within acceptable limits (2.2% to 20.7%, though the upper limit is high and warrants caution).[8]
Freeze-Thaw Stability Multiple cycles assessed.No impact on stability was discovered.[1]
Long-Term Stability Stored at -20°C.Remained effective for a whole day. Note: This is very short-term data and should not be extrapolated for long-term storage.[1]
Autosampler Stability Stored at 5°C for 24 hours post-extraction.Stable; accuracy for measurements ranged from -10.5% to -4.6%, well within the typical ±15% acceptance criteria.[8]

Note: The available literature on long-term stability is limited. It is imperative that each laboratory validates its own long-term storage conditions as part of method development.

Visualized Workflows

Troubleshooting Low Analyte Recovery

G start Low or Inconsistent Tegafur Concentration q_storage Is storage at -80°C and documented? start->q_storage sol_storage ACTION: Validate storage at -80°C. Implement temperature monitoring. q_storage->sol_storage No q_aliquot Were samples aliquoted to single-use volumes? q_storage->q_aliquot Yes sol_storage->q_aliquot sol_aliquot ACTION: Implement strict aliquoting protocol. Limit freeze-thaw to ≤3 cycles. q_aliquot->sol_aliquot No q_thaw Is thawing and mixing protocol standardized? q_aliquot->q_thaw Yes sol_aliquot->q_thaw sol_thaw ACTION: Standardize thawing (e.g., RT water bath). Mandate vortexing post-thaw. q_thaw->sol_thaw No q_matrix Has the method been validated for matrix effects? q_thaw->q_matrix Yes sol_thaw->q_matrix sol_matrix ACTION: Perform matrix effect validation. Refine sample cleanup if needed. q_matrix->sol_matrix No end_node Results Stabilized q_matrix->end_node Yes sol_matrix->end_node

Caption: Troubleshooting workflow for low Tegafur recovery.

Experimental Workflow for Stability Assessment

G cluster_ft Freeze-Thaw Stability cluster_lt Long-Term Stability start Prepare QC Samples (Low & High Conc.) in Bulk Plasma Pool t0 Analyze Time Zero (T0) Reference Samples (n=6) start->t0 ft1 Freeze samples to -80°C start->ft1 lt1 Store aliquots at -80°C start->lt1 compare Compare Mean Concentration of Test Samples to T0 Samples t0->compare ft2 Thaw unassisted at RT ft1->ft2 ft3 Repeat for N cycles (e.g., 3x, 5x) ft2->ft3 ft_analyze Analyze Samples (n=6 per cycle) ft3->ft_analyze ft_analyze->compare lt2 Pull samples at defined time points (1, 3, 6, 12 months) lt1->lt2 lt_analyze Analyze Samples (n=6 per point) lt2->lt_analyze lt_analyze->compare end_node Stability is acceptable if mean % deviation from T0 is within ±15% compare->end_node

Caption: Workflow for Freeze-Thaw and Long-Term stability studies.

Best Practices & Experimental Protocols

Adherence to validated protocols is essential for ensuring data integrity. The following protocols are based on established bioanalytical guidelines.[8][11][15]

Protocol 1: Plasma Sample Collection and Handling
  • Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant.

  • Processing: Centrifuge the blood at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.

  • Harvesting: Carefully transfer the supernatant plasma to clean, labeled polypropylene tubes. Avoid disturbing the buffy coat.

  • Freezing: Immediately snap-freeze the plasma samples in a dry ice/alcohol slurry or by placing them in the coldest part of a -80°C freezer. Rapid freezing is preferable to slow freezing.[13]

  • Storage: Store all samples at -80°C until analysis.

Protocol 2: Freeze-Thaw (F/T) Stability Assessment
  • Objective: To determine the stability of Tegafur in plasma after a specified number of freeze-thaw cycles.

  • Materials: Pooled human plasma, Tegafur analytical standard, quality control (QC) samples at low and high concentrations.

  • Methodology:

    • a. Prepare a batch of QC samples (at least n=6 for each concentration level).

    • b. Cycle 1: Freeze all QC samples at -80°C for at least 24 hours. Thaw them completely at room temperature.

    • c. Subsequent Cycles: Once thawed, refreeze the samples at -80°C for at least 12-24 hours. Repeat this process for the desired number of cycles (e.g., 3 or 5).

    • d. Analysis: After the final thaw cycle, analyze the F/T QC samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the F/T samples should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability (LTS) Assessment
  • Objective: To determine the stability of Tegafur in plasma over a defined period at a specific storage temperature.

  • Methodology:

    • a. Prepare a large set of QC samples (low and high concentration) and aliquot them into storage tubes.

    • b. Pull a baseline set of samples (T=0) for immediate analysis (n=6 per level).

    • c. Place the remaining LTS samples in validated freezers at the desired temperature (e.g., -80°C).

    • d. At each time point specified in the study plan (e.g., 1, 3, 6, 12 months), retrieve a set of samples (n=6 per level).

    • e. Analyze the retrieved LTS samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the LTS samples at each time point should be within ±15% of the nominal concentration.

References

  • UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for - Impactfactor. (2024). Impactfactor. [Link]

  • Lee, J. E., Kim, S. Y., Shin, S., & Kim, J. H. (2015). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. Osong Public Health and Research Perspectives, 6(6), 357–362. [Link]

  • Shiraiwa, K., et al. (2021). Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy. Scientific Reports, 11(1), 3037. [Link]

  • Shiraiwa, K., et al. (2021). Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy. PubMed. [Link]

  • Tegafur-uracil - CancerIndex. (2019). CancerIndex. [Link]

  • Lin, Y.-C., et al. (2022). The Overall Efficacy and Outcomes of Metronomic Tegafur-Uracil Chemotherapy on Locally Advanced Head and Neck Squamous Cell Carcinoma: A Real-World Cohort Experience. MDPI. [Link]

  • Tegafur - Grokipedia. (n.d.). Grokipedia. [Link]

  • Ning, L., et al. (2018). Increased TGF-β Contributes to Deterioration of Refrigerated Fresh Frozen Plasma's Effects in vitro on Endothelial Cells. PMC. [Link]

  • Zufía, L., Aldaz, A., Castellanos, C., & Giráldez, J. (2003). Determination of 5-fluorouracil and its prodrug tegafur in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies. Therapeutic Drug Monitoring, 25(2), 221–228. [Link]

  • Pal, A. K., & Sundararajan, R. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287–302. [Link]

  • Lee, J. E., Kim, S. Y., Shin, S., & Kim, J. H. (2015). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. PubMed. [Link]

  • Development of a HPLC method to determine 5-fluorouracil in plasma: Application in pharmacokinetics and steady-state concentration monitoring. (2015). ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Thien, B. V., et al. (2015). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. PubMed. [Link]

  • Kunala, A., et al. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating RP-UPLC Method. Asian Journal of Pharmaceutics. [Link]

  • Plasma stability under different storage conditions. (n.d.). ResearchGate. [Link]

  • Van der-Vorm, L. N., et al. (2023). Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma. PubMed. [Link]

  • Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma | Request PDF. (2023). ResearchGate. [Link]

  • Buchanan, J. L., Tormes, J. V., & Taylor, E. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. MDPI. [Link]

  • Scientific Basis for the Combination of Tegafur With Uracil. (1997). CancerNetwork. [Link]

  • Remaud, G., et al. (2005). Sensitive MS/MS-liquid chromatography assay for simultaneous determination of tegafur, 5-fluorouracil and 5-fluorodihydrouracil in plasma. Journal of Chromatography B, 824(1-2), 153-160. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2012). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Suzuki, T., et al. (1997). Determination of S-1 (combined drug of tegafur, 5-chloro-2,4-dihydroxypyridine and potassium oxonate) and 5-fluorouracil in human plasma and urine using high-performance liquid chromatography and gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 695(2), 313-321. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • Simultaneous Determination of 5-FU and Its Metabolites 5-FUH2 in Human Plasma by UPLC-MS/MS and Application. (2021). China Pharmacy. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

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Technical Support Center: Troubleshooting Low Oral Bioavailability of Tegafur in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Tegafur in animal models. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting strategies to help you navigate common experimental hurdles and ensure the integrity of your preclinical data.

Introduction to Tegafur Pharmacokinetics

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Pharmacokinetic Challenges
Question 1: My plasma concentrations of Tegafur and/or 5-FU are unexpectedly low and highly variable. Where should I start my investigation?

Low and variable plasma concentrations are a common challenge in oral bioavailability studies. A systematic approach to troubleshooting is essential.

Causality Behind the Issue: Multiple factors can contribute to this observation, ranging from issues with the drug formulation and administration technique to the physiological state of the animal model. It's crucial to dissect the experimental workflow to pinpoint the source of the variability.

Troubleshooting Workflow:

G cluster_formulation Formulation & Dosing cluster_animal Animal Model cluster_sampling Sampling & Processing cluster_bioanalysis Bioanalysis A Low/Variable Plasma Concentrations Observed B Step 1: Verify Formulation & Dosing Procedure A->B Start Here C Step 2: Evaluate Animal Model & Husbandry B->C If formulation is correct B1 Confirm Drug Concentration in Formulation B->B1 D Step 3: Assess Blood Sampling & Processing C->D If animal factors are controlled C1 Fasting Status C->C1 E Step 4: Review Bioanalytical Method D->E If sampling is consistent D1 Consistent Sampling Times D->D1 F Resolution E->F If method is validated E1 Method Validation (LOD, LOQ, Linearity) E->E1 B2 Ensure Homogeneity of Suspension B1->B2 B3 Standardize Gavage Technique B2->B3 C2 Animal Health & Stress Levels C1->C2 C3 Species/Strain Differences in Metabolism C2->C3 D2 Appropriate Anticoagulant & Stabilizer D1->D2 D3 Immediate Plasma Separation & Storage D2->D3 E2 Sample Stability (Freeze-Thaw, Bench-Top) E1->E2

Caption: Troubleshooting workflow for low/variable plasma concentrations.

Detailed Steps:

  • Formulation and Dosing Verification:

    • Protocol: Prepare a fresh batch of the dosing formulation and send an aliquot for concentration analysis.

    • Causality: Inaccurate weighing of the active pharmaceutical ingredient (API) or improper vehicle volume can lead to incorrect dosing. For suspensions, ensure homogeneity by continuous stirring during dosing.

    • Gavage Technique: Improper oral gavage can lead to reflux or accidental administration into the lungs. Ensure all technicians are proficient and consistent in their technique.

  • Animal Model Considerations:

    • Fasting: The presence of food can significantly impact the absorption of Tegafur.[1][2][3] Specifically, food can delay gastric emptying, leading to a decreased maximum plasma concentration (Cmax) and a prolonged time to reach Cmax (Tmax) for both Tegafur and 5-FU.[1][2] It is recommended to fast animals overnight (with free access to water) before dosing.

    • Animal Health: Ensure animals are healthy and free from stress, as gastrointestinal motility and metabolism can be affected by their physiological state.

  • Blood Sampling and Processing:

    • Timing: Adhere strictly to the predetermined blood sampling time points.

    • Sample Handling: Use appropriate anticoagulants (e.g., EDTA) and immediately process the blood to separate plasma. 5-FU can be unstable in plasma, so rapid freezing and storage at -80°C are critical.[4][5]

  • Bioanalytical Method Validation:

    • Assay Performance: Confirm that your analytical method (e.g., LC-MS/MS) is validated for specificity, linearity, precision, and accuracy for both Tegafur and 5-FU in the matrix being tested (e.g., rat plasma).[6][7]

    • Quantification Limits: Ensure the lower limit of quantification (LLOQ) is sufficient to detect the expected concentrations.

Section 2: Metabolism and Conversion to 5-FU
Question 2: I observe adequate Tegafur absorption, but the levels of 5-FU are lower than expected. What could be the reason?

This scenario points towards issues with the metabolic conversion of Tegafur to its active form, 5-FU.

Metabolic Pathway of Tegafur to 5-FU:

Tegafur is bioactivated to 5-FU primarily in the liver through hydroxylation mediated by cytochrome P450 (CYP) enzymes.[8][9]

G Tegafur Tegafur (Oral Administration) Absorption GI Absorption Tegafur->Absorption Liver Liver Absorption->Liver Portal Vein FU 5-Fluorouracil (5-FU) (Active Drug) Liver->FU CYP-mediated Bioactivation Metabolism DPD-mediated Catabolism FU->Metabolism Inactive Inactive Metabolites Metabolism->Inactive

Caption: Simplified metabolic pathway of Tegafur.

Key Factors Influencing Tegafur Metabolism:

  • CYP Enzyme Activity: The primary enzyme responsible for the bioactivation of Tegafur is CYP2A6.[8][10][11] However, other isoforms like CYP1A2 and CYP2C8 may also play a role.[12]

    • Species Differences: The expression and activity of CYP enzymes can vary significantly between animal species and even between different strains of the same species.[13] For instance, the specific CYP isoforms responsible for Tegafur metabolism in rats or mice may differ from those in humans.

    • Genetic Polymorphisms: Genetic variations within CYP enzymes can lead to differences in metabolic activity.[14][15]

  • First-Pass Metabolism: After oral administration and absorption, Tegafur undergoes significant first-pass metabolism in the liver, where it is converted to 5-FU.[9] The extent of this conversion directly impacts the systemic exposure to 5-FU.

Troubleshooting Steps:

  • Investigate the Animal Model's Metabolic Profile:

    • Literature Review: Search for existing data on the expression and activity of CYP2A6 and other relevant CYPs in your chosen animal model.

    • In Vitro Metabolism Studies: Consider conducting in vitro experiments using liver microsomes from your animal model to determine the rate of Tegafur to 5-FU conversion. This can help confirm if the metabolic capacity is a limiting factor.

  • Consider Co-administered Substances:

    • CYP Induction/Inhibition: Be aware of any co-administered compounds (including vehicle components) that could induce or inhibit the activity of CYP enzymes involved in Tegafur metabolism.

  • Alternative Routes of Administration:

    • Intravenous (IV) Dosing: To bypass first-pass metabolism and assess the systemic conversion of Tegafur to 5-FU, consider administering Tegafur intravenously as a comparator group. This will help differentiate between poor absorption and poor metabolic conversion.

Data Summary: Key Enzymes in Tegafur Metabolism

EnzymeRole in Tegafur MetabolismKey Considerations in Animal Models
CYP2A6 Principal enzyme for the bioactivation of Tegafur to 5-FU in human liver microsomes.[8][10][11]Expression and activity can vary significantly between species.
CYP1A2 Also shows high activity in converting Tegafur to 5-FU.[12]May have a more prominent role in certain animal species.
CYP2C8 Contributes to 5-FU formation from Tegafur.[12]Its relative contribution may differ across individuals and species.
DPD Dihydropyrimidine dehydrogenase; the main enzyme for 5-FU catabolism.[1][3]Co-administration with a DPD inhibitor (like Uracil in UFT) is a strategy to increase 5-FU levels.[9][16]
Section 3: Formulation and Physicochemical Properties
Question 3: Could the formulation of Tegafur be the cause of its low bioavailability?

Absolutely. The formulation plays a pivotal role in the dissolution and subsequent absorption of poorly water-soluble drugs like Tegafur.

Strategies to Enhance Tegafur Bioavailability through Formulation:

  • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution, which can enhance the rate and extent of absorption.[17]

    • Micronization/Nanotechnology: Techniques like milling or high-pressure homogenization can be employed to reduce particle size.

  • Solubility Enhancement:

    • Co-crystals: Forming co-crystals of Tegafur with other molecules, such as syringic acid, has been shown to improve its solubility, dissolution, and permeability.[18]

    • Amorphous Solid Dispersions: Creating a solid dispersion of Tegafur in a polymer matrix can prevent crystallization and maintain the drug in a more soluble amorphous state.[19]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[19][20]

  • Use of Excipients:

    • Surfactants and Solubilizers: Incorporating surfactants or co-solvents in the formulation can improve the wettability and solubility of Tegafur.

Experimental Protocol: Evaluating Different Formulations

  • Prepare Multiple Formulations:

    • Formulation A: Simple suspension in 0.5% carboxymethylcellulose (CMC).

    • Formulation B: Micronized Tegafur suspension in 0.5% CMC.

    • Formulation C: A lipid-based formulation (e.g., SEDDS).

  • In Vivo Pharmacokinetic Study:

    • Administer each formulation orally to a separate group of animals (e.g., Sprague-Dawley rats).

    • Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Analyze plasma concentrations of Tegafur and 5-FU using a validated bioanalytical method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group.

    • Compare the bioavailability of the different formulations.

Section 4: Advanced Topics
Question 4: Could efflux transporters like P-glycoprotein be limiting the oral absorption of Tegafur?

Efflux transporters, such as P-glycoprotein (P-gp), are present in the gastrointestinal tract and can actively pump drugs back into the intestinal lumen, thereby reducing their net absorption.[21][22][23][24]

Investigating the Role of P-glycoprotein:

  • In Vitro Permeability Assays: Caco-2 cell monolayers are a common in vitro model to assess the potential of a compound to be a P-gp substrate. By measuring the bidirectional transport of Tegafur across the cell monolayer, you can determine if it is subject to active efflux.

  • In Vivo Studies with P-gp Inhibitors:

    • Co-administer Tegafur with a known P-gp inhibitor (e.g., verapamil or cyclosporine A) in your animal model.

    • If the oral bioavailability of Tegafur is significantly increased in the presence of the inhibitor, it suggests that P-gp-mediated efflux is a limiting factor.

Experimental Workflow for P-gp Investigation:

G cluster_invitro In Vitro cluster_invivo In Vivo A Hypothesis: P-gp limits Tegafur absorption B In Vitro Caco-2 Assay A->B Initial Screen C In Vivo Study with P-gp Inhibitor B->C If efflux is observed B1 Measure Bidirectional Transport of Tegafur B->B1 D Conclusion C->D Analyze PK data C1 Group 1: Tegafur alone C->C1 B2 Calculate Efflux Ratio B1->B2 C2 Group 2: Tegafur + P-gp Inhibitor C1->C2 C3 Compare AUC and Cmax C2->C3

Caption: Workflow to investigate P-glycoprotein's role in Tegafur absorption.

References

  • Fukushima, M., Satake, H., Uchida, J., Shimamoto, Y., Kato, T., Takechi, T., ... & Shirasaka, T. (2000). Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro. Clinical Cancer Research, 6(11), 4499-4505. [Link]

  • Lee, K. H., Lee, S. J., Kim, S. Y., Kim, J. H., Kim, J. H., Lee, S. Y., ... & Kim, T. Y. (2014). Maintenance treatment of Uracil and Tegafur (UFT) in responders following first-line fluorouracil-based chemotherapy in metastatic gastric cancer: a randomized phase II study. BMC cancer, 14(1), 1-8. [Link]

  • Damle, B., Ravandi, F., Kaul, S., Sonnichsen, D., Ferreira, I., Brooks, D., ... & Pazdur, R. (2001). Effect of food on the oral bioavailability of UFT and leucovorin in cancer patients. Clinical Cancer Research, 7(7), 1936-1942. [Link]

  • Fukushima, M., Satake, H., Uchida, J., Shimamoto, Y., Kato, T., Takechi, T., ... & Shirasaka, T. (2000). Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro. Semantic Scholar. [Link]

  • Sabnis, S. (1999). Factors influencing the bioavailability of peroral formulations of drugs for dogs. Veterinary research communications, 23(7), 425-447. [Link]

  • Sabnis, S. (1999). Factors influencing the bioavailability of peroral formulations of drugs for dogs. PubMed. [Link]

  • Lee, J. L., Kim, T. W., Kim, J. G., Lee, K. H., Kim, T. Y., Heo, D. S., ... & Bang, Y. J. (2013). Effect of food and a proton pump inhibitor on the pharmacokinetics of S-1 following oral administration of S-1 in patients with advanced solid tumors. Cancer chemotherapy and pharmacology, 71(5), 1123-1131. [Link]

  • Damle, B. D., Ravandi, F., Kaul, S., Sonnichsen, D., Ferreira, I., Brooks, D., ... & Pazdur, R. (2001). Effect of food on the oral bioavailability of UFT and leucovorin in cancer patients. PubMed. [Link]

  • Fernández-Martos, C., Garcia-Albeniz, X., Pericay, C., Losa, F., Piera, J. M., Massuti, B., ... & Aparicio, J. (2010). Tegafur and 5-fluorouracil pelvic tissue concentrations in rectal cancer patients receiving preoperative chemoradiation. Revista espanola de enfermedades digestivas: organo oficial de la Sociedad Espanola de Patologia Digestiva, 102(1), 13-19. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). Metabolism of 5-FU, 5'DFUR, and Tegafur. ResearchGate. [Link]

  • Pérez-Herrero, E., & Fernández-Medarde, A. (2022). A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. ACS Publications. [Link]

  • Tanaka, Y., et al. (2023). A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model. Anticancer Research. [Link]

  • Yu, Z., et al. (2023). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. MDPI. [Link]

  • Damle, B. D., Ravandi, F., Kaul, S., Sonnichsen, D., Ferreira, I., Brooks, D., ... & Pazdur, R. (2001). Effect of Food on the Oral Bioavailability of UFT and Leucovorin in Cancer Patients. Clinical Cancer Research. [Link]

  • Fuse, E., Kobayashi, S., Inaba, M., & Sugiyama, Y. (2000). Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from tegafur, an anticancer prodrug, in human liver microsomes. Drug metabolism and disposition, 28(11), 1376-1382. [Link]

  • Milano, G., et al. (2007). A clinical pharmacokinetic analysis of tegafur-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule. Clinical Drug Investigation. [Link]

  • Mahmood, U., & Jialal, I. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]

  • Kajita, J., Fuse, E., Kuwabara, T., & Kobayashi, H. (2003). The contribution of cytochrome P450 to the metabolism of tegafur in human liver. Drug metabolism and pharmacokinetics, 18(5), 303-309. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Patel, D., et al. (2023). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. NIH. [Link]

  • García, M. A., et al. (2004). Determination of 5-fluorouracil and its prodrug tegafur in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies. Therapeutic drug monitoring. [Link]

  • Nofziger, C., et al. (2020). Variation in CYP2A6 Activity and Personalized Medicine. MDPI. [Link]

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Kim, T. H., et al. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. PMC - NIH. [Link]

  • Li, J., et al. (2023). Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study. PMC - PubMed Central. [Link]

  • Pazdur, R., et al. (2006). Uracil-tegafur in gastric carcinoma: a comprehensive review. ASCO Publications. [Link]

  • Kumar, S., & Singh, S. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Pazdur, R. (1999). Tegafur/uracil + calcium folinate in colorectal cancer: double modulation of fluorouracil. BioDrugs. [Link]

  • Payne, L. D., et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. [Link]

  • Langlois, A. W. R., et al. (n.d.). CYP2A6*4 + tegafur. ClinPGx. [Link]

  • Tanaka, Y., et al. (2023). A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model. Request PDF. [Link]

  • Singh, B. N., & Singh, A. (2005). Effects of food on the clinical pharmacokinetics of anticancer agents: underlying mechanisms and implications for oral chemotherapy. ResearchGate. [Link]

  • Alvarez, M., et al. (1995). P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport. PubMed. [Link]

  • Singh, M., & Kumar, P. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. ResearchGate. [Link]

  • Kumar, A., & Sahoo, S. K. (2018). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. [Link]

  • Sakamoto, K., et al. (2019). Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combination therapy after hepatectomy. ResearchGate. [Link]

  • Tanaka, Y., et al. (2023). A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in. Anticancer Research. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • van der Bilt, A. R. M., et al. (2012). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. ResearchGate. [Link]

  • Wacher, V. J., et al. (1998). P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance. PubMed. [Link]

  • Queen Mary Hospital. (n.d.). SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA 5-FLUOROURACIL (5-FU). Queen Mary Hospital. [Link]

  • Strumberg, D., et al. (2012). Measurements of 5-FU Plasma Concentrations in Patients with Gastrointestinal Cancer: 5-FU Levels Reflect the 5-FU Dose Applied. SciRP.org. [Link]

  • Kumar, D., & Singh, J. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. [Link]

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Technical Support Center: Resolving Tegafur HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Chromatography Technical Support Center. You are likely here because your Tegafur (FT-207) peak—critical for quantifying this 5-Fluorouracil prodrug—is exhibiting asymmetry (


).[1]

In my 15 years developing methods for pyrimidine analogues, I have found that Tegafur tailing is rarely a "random" event.[1] It is almost always a chemical symptom of secondary silanol interactions or solvent mismatch .[1] Tegafur possesses a hydrophilic furan ring and a pyrimidine core (pKa ~8.1).[1] While it is not strongly basic, its polar nitrogen atoms can hydrogen-bond with free silanols on your column's stationary phase, acting as a "brake" on the trailing edge of the peak.[1]

This guide moves beyond generic advice to provide specific, chemically grounded solutions for Tegafur workflows.

Module 1: Diagnostic Triage

Before changing chemistry, identify the specific failure mode.[1]

Q: How do I know if my tailing is chemical (method) or physical (system)?

A: Perform the "Flow-Rate Test." If you double the flow rate and the tailing factor remains exactly the same, the issue is chemical (thermodynamic interactions).[1] If the tailing worsens significantly, the issue is likely physical (dead volume, plumbing, or column void).[1]

SymptomProbable CauseCorrective Action
Tailing Factor 1.2 – 1.5 Secondary Silanol InteractionsLower pH to < 3.0 or increase buffer strength.[1]
Tailing Factor > 2.0 Column Void / Bed CollapseReplace column immediately.
Peak Fronting + Tailing Solvent MismatchDissolve sample in Mobile Phase, not pure MeOH.
Split Peak Frit Blockage / Inlet VoidReverse flush column (if permitted) or replace.

Module 2: The Chemistry of Tailing (Root Cause)

Q: Why does Tegafur tail even on a C18 column?

A: Standard C18 columns are not inert.[1] The silica support surface contains silanols (Si-OH) .[1][2] Although Tegafur is a weak acid (pKa ~8.1), the residual silanols on the silica surface have a pKa of roughly 3.5 – 4.5.[1]

  • The Scenario: If you run Tegafur in water/methanol (pH ~6-7), the silanols are ionized (

    
    ).[1]
    
  • The Interaction: The polar regions of Tegafur interact with these negative sites via hydrogen bonding or weak electrostatic attraction.[1]

  • The Result: A fraction of the analyte "sticks" longer than the rest, creating the tail.[1][2]

Visualization: The Silanol Mechanism

The following diagram illustrates the decision logic for eliminating these interactions.

Tegafur_Tailing_Logic Start Tegafur Peak Tailing Detected Check_pH Check Mobile Phase pH Start->Check_pH pH_High pH > 4.0 Check_pH->pH_High pH_Low pH < 3.0 Check_pH->pH_Low Action_Acidify Silanols Ionized (Si-O-) ACTION: Acidify to pH 2.5-3.0 (Protonates Silanols) pH_High->Action_Acidify Check_Col Check Column Type pH_Low->Check_Col Col_Old Type A Silica / Non-Endcapped Check_Col->Col_Old Col_New Type B / Endcapped Check_Col->Col_New Action_Replace ACTION: Switch to High-Purity End-capped C18 Col_Old->Action_Replace Check_Solvent Check Sample Diluent Col_New->Check_Solvent Solvent_Strong 100% Methanol/ACN Check_Solvent->Solvent_Strong Action_Dilute ACTION: Match Diluent to Initial Mobile Phase Solvent_Strong->Action_Dilute

Figure 1: Decision matrix for isolating the chemical cause of Tegafur asymmetry.[1] Note the priority of pH adjustment.

Module 3: Mobile Phase Optimization

Q: My current method uses Water:Methanol (95:5). Should I change it?

A: Yes. Pure water has no buffering capacity.[1] It absorbs CO2, causing pH to drift, and it fails to suppress silanol ionization.[1]

The "Gold Standard" Protocol: To resolve tailing, we must lock the pH below the pKa of the silanols (pH < 3.5).[1] This ensures the silica surface is neutral (


) and "invisible" to the Tegafur molecule.[1]
Recommended Mobile Phase Preparation

Reference Method: Adapted from stability-indicating protocols [1, 2].

  • Buffer Preparation (10mM Phosphate, pH 3.0):

    • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL of HPLC-grade water.[1]
      
    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

      
      ).[1] Do not use HCl or H2SO4 as they can corrode stainless steel over time.[1]
      
    • Filter through a 0.22 µm nylon membrane.[1]

  • Mobile Phase Composition:

    • Isocratic: Phosphate Buffer (pH 3.0) : Methanol (85 : 15 v/v).[1]

    • Note: Methanol is preferred over Acetonitrile for Tegafur as it often provides better selectivity for the polar pyrimidine group.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C - 30°C (Consistent temperature is vital for viscosity control).

Module 4: Sample Solvent Effects (The "Washout" Effect)

Q: I prepared my standard in 100% Methanol to ensure solubility, but the peak looks distorted. Why?

A: This is a classic "Strong Solvent Effect."[1] If your mobile phase is 85% aqueous (Buffer) and you inject a plug of 100% Methanol, the Tegafur molecules travel faster in the solvent plug than they do in the mobile phase.[1] They "race" ahead down the column until the methanol dilutes, causing the peak to smear or front/tail.[1]

The Fix:

  • Dissolve your stock standard in Methanol (if necessary for high concentration).

  • Dilute your working standard using the Mobile Phase (Buffer:MeOH 85:15).[1]

  • Rule of Thumb: The injection solvent should never be stronger (more organic) than the mobile phase.[1]

Module 5: Hardware & Column Selection

Q: Does the specific C18 column brand matter?

A: Absolutely. For Tegafur, you require a Type B (High Purity) Silica that is fully End-capped .[1]

  • Avoid: Older "generic" C18 columns (often termed "Type A").[1] These have high metal content and acidic silanols that chelate pyrimidines.[1]

  • Recommended:

    • Waters XBridge C18 (Hybrid particle, high pH stability, low silanol activity) [3].[1]

    • GL Sciences Inertsil ODS-3 or ODS-4 (Specifically designed for acidic/basic compounds) [4].[1]

Workflow: Validating System Suitability

Before running your samples, verify the fix using the USP Tailing Factor (


) calculation.[1]

Validation_Workflow Inject Inject Standard (Diluted in Mobile Phase) Calc Calculate USP Tailing (T) T = W0.05 / 2f Inject->Calc Decision Is T <= 1.5? Calc->Decision Pass PASS: Proceed to Samples Decision->Pass Yes Fail FAIL: Re-equilibrate or Clean Column Decision->Fail No

Figure 2: System Suitability workflow. USP Tailing Factor (T) is the definitive metric for success.

References

  • Kumar, G. S., & Mandal, B. K. (2023).[1] Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating RP-HPLC.[1] Research Journal of Pharmacy and Technology. [1]

  • Impact Factor. (2024). Development of HPLC Approach for Anticancer Drugs Combination Assay (Tegafur, Gimeracil, Oteracil).[1][3] Impact Factor Reports.

  • Waters Corporation. (n.d.).[1] XBridge BEH C18 Column Technology. Retrieved from Waters Knowledge Base.

  • GL Sciences. (n.d.).[1] Inertsil ODS-4: The Perfect End-capping. Retrieved from GL Sciences Technical Notes.

Sources

Validation & Comparative

Executive Summary: The "Self-Rescuing" Architecture of S-1

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Toxicity Profiling: Tegafur vs. S-1 Chemotherapy Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Clinical Pharmacologists.

In the landscape of fluoropyrimidine chemotherapy, the evolution from Tegafur (a 5-FU prodrug) to S-1 (Teysuno™) represents a shift from simple prodrug delivery to a sophisticated, multi-component modulation system. While Tegafur alone relies on hepatic CYP2A6 conversion to 5-Fluorouracil (5-FU), its clinical utility is limited by rapid degradation via Dihydropyrimidine Dehydrogenase (DPD) and dose-limiting gastrointestinal (GI) toxicity.

S-1 addresses these limitations through a fixed-dose combination of three agents in a molar ratio of 1:0.4:1 :

  • Tegafur (FT): The effector prodrug.[1]

  • Gimeracil (CDHP): A potent DPD inhibitor (~200x more potent than uracil) that maintains high plasma 5-FU concentrations.

  • Oteracil (Oxo): An Orotate Phosphoribosyltransferase (OPRT) inhibitor that localizes in the gut, selectively blocking 5-FU phosphorylation (activation) in the GI mucosa to mitigate diarrhea and mucositis.

This guide provides a granular comparison of the toxicity profiles of these two agents, supported by mechanistic diagrams, clinical data, and translational experimental protocols.

Mechanistic Foundation: Comparative Metabolism

To understand the divergence in toxicity, one must visualize the metabolic pathways. S-1 is designed as a "self-rescuing" drug where Oteracil rescues the gut from toxicity without compromising systemic efficacy.

Figure 1: Differential Metabolism and Toxicity Modulation (Tegafur vs. S-1) [2]

S1_Mechanism Figure 1: S-1 Mechanism. Gimeracil boosts systemic 5-FU; Oteracil selectively blocks gut toxicity. cluster_gut Gastrointestinal Tract node_prodrug Tegafur (Prodrug) node_5FU 5-FU (Systemic) node_prodrug->node_5FU Liver CYP2A6 node_metabolites Inactive Metabolites (F-beta-alanine) node_5FU->node_metabolites DPD Enzyme node_active F-UMP / F-dUMP (Cytotoxicity) node_5FU->node_active OPRT / TK node_5FU_gut 5-FU (Local) node_5FU->node_5FU_gut node_gut Gut Mucosa (High OPRT Activity) node_gimeracil Gimeracil (CDHP) (DPD Inhibitor) node_gimeracil->node_5FU Inhibits Degradation (Maintains Plasma Conc.) node_oteracil Oteracil (Oxo) (Gut OPRT Inhibitor) node_tox GI Toxicity (Mucositis/Diarrhea) node_oteracil->node_tox Blocks Activation node_5FU_gut->node_tox Phosphorylation (OPRT)

Clinical Toxicity Profile Comparison

The following data aggregates findings from major Phase III trials (e.g., ACTS-RC, SPIRITS) comparing S-1 against UFT (Uracil-Tegafur) or 5-FU regimens.

Table 1: Comparative Adverse Event (AE) Profile (Grade ≥3)

Toxicity CategoryTegafur/UFT (Control)S-1 (Teysuno)Mechanistic Insight
Hematological
NeutropeniaModerateHigher Gimeracil maintains higher systemic 5-FU levels, increasing marrow exposure.
AnemiaLow (<2%)Low (<2%)Comparable impact on erythropoiesis.
Gastrointestinal
Stomatitis/MucositisHigh (Standard 5-FU)Reduced Oteracil inhibits local activation of 5-FU in the oral/gut mucosa.
DiarrheaHigh (Standard 5-FU)Reduced Oteracil blocks phosphorylation in the high-OPRT environment of the GI tract.
Hepatic
ALT/AST ElevationHigher LowerUFT regimens often show higher hepatic enzyme elevation than S-1.
Dermatological
HyperpigmentationLowModerate Unique to S-1; mechanism likely related to sustained fluoropyrimidine exposure.
Hand-Foot SyndromeLow (vs. Capecitabine)Low (vs. Capecitabine)Both are superior to Capecitabine regarding HFS.

Key Takeaway: S-1 shifts the toxicity profile from Gastrointestinal (dominant in 5-FU/Tegafur) to Hematological (due to higher systemic exposure), while significantly reducing hepatic burden compared to UFT.

Translational Experimental Protocols

For researchers evaluating these compounds, the following protocols provide self-validating methods to assess the specific contributions of Gimeracil and Oteracil.

Protocol A: In Vitro DPD Inhibition Assay (Validating Gimeracil)

Objective: To quantify the potency of Gimeracil (CDHP) in preventing 5-FU catabolism compared to Uracil.

  • Preparation:

    • Isolate cytosolic fraction from rat liver (rich in DPD) via homogenization and ultracentrifugation (105,000 x g for 60 min).

    • Substrate: [6-14C]-5-FU.

    • Cofactor: NADPH (essential for DPD activity).

  • Reaction System:

    • Mix 50 µL cytosolic protein (2 mg/mL) + 50 µL NADPH (2 mM) + Test Inhibitor (Gimeracil or Uracil at varying concentrations: 0.01 - 100 µM).

    • Initiate reaction with 20 µL [14C]-5-FU (50 µM).

    • Incubate at 37°C for 30 minutes.

  • Termination & Analysis:

    • Stop reaction with 100 µL acetonitrile. Centrifuge.

    • Analyze supernatant via Radio-HPLC .

  • Validation Metric:

    • Measure the conversion rate of 5-FU to Dihydrofluorouracil (DHFU).

    • Expected Result: Gimeracil should exhibit an IC50 approximately 180-200x lower (more potent) than Uracil.

Protocol B: Preclinical GI Toxicity Model (Validating Oteracil)

Objective: To assess the protective effect of Oteracil on intestinal mucosa during 5-FU exposure.

  • Model System: Male SD Rats (n=10/group).

  • Dosing Regimen (7 Days):

    • Group A: Vehicle Control.

    • Group B: Tegafur + Gimeracil (No Oteracil).

    • Group C: S-1 (Tegafur + Gimeracil + Oteracil).[1]

  • Readouts:

    • Daily: Body weight and diarrhea score (0=none, 3=severe/watery).

    • Terminal (Day 8): Harvest Jejunum and Ileum.

  • Histological Workflow:

    • Fix tissue in 10% formalin, embed in paraffin.

    • Stain with H&E.

    • Morphometric Analysis: Measure Villus Height (VH) and Crypt Depth (CD) .

  • Validation Metric:

    • Calculate the VH:CD ratio.

    • Expected Result: Group B will show villus atrophy (shortening) and crypt hyperplasia. Group C (S-1) should show statistically preserved VH:CD ratios comparable to Group A.

Pharmacokinetic Safety Considerations

The toxicity of S-1 is heavily dependent on renal function because Gimeracil is primarily excreted via the kidneys.

  • The Renal Risk Loop:

    • Decreased Creatinine Clearance (CLcr) → Accumulation of Gimeracil.

    • High Gimeracil → Near-total inhibition of DPD.

    • Result: 5-FU plasma concentrations spike to toxic levels.

  • Clinical Adjustment: In patients with CLcr < 50 mL/min, the dosage of S-1 must be reduced, or the drug contraindicated, to prevent severe myelosuppression.

Figure 2: The Renal-Toxicity Axis

Renal_Axis Figure 2: Renal function dictates S-1 toxicity risk due to Gimeracil clearance. node_kidney Renal Impairment (Low CLcr) node_CDHP_acc Gimeracil Accumulation node_kidney->node_CDHP_acc Reduced Clearance node_DPD_block Excessive DPD Blockade node_CDHP_acc->node_DPD_block Concentration Dependent node_5FU_spike Toxic 5-FU Spike (Myelosuppression) node_DPD_block->node_5FU_spike Metabolic Bottleneck

References

  • Ichikawa, W. (2003). Mechanism of action and clinical efficacy of S-1, a dihydropyrimidine dehydrogenase-inhibitory fluoropyrimidine. Clinical Cancer Research. Link

  • Yoshida, K., et al. (2015). A randomized phase III trial comparing S-1 versus UFT as adjuvant chemotherapy for stage II/III rectal cancer (ACTS-RC).[3] Journal of Clinical Oncology. Link

  • Boku, N., et al. (2009).[4] Fluorouracil versus combination of irinotecan plus cisplatin versus S-1 in metastatic gastric cancer: a randomised phase 3 study. The Lancet Oncology.[5] Link

  • Krastev, B., et al. (2025).[4] Intestinal Toxicity Induced by 5-Fluorouracil in Pigs: A New Preclinical Model. ResearchGate. Link

  • Haller, D. G., et al. (2008).[6] Comparison of the pharmacokinetics of S-1, an oral anticancer agent, in Western and Japanese patients. Cancer Chemotherapy and Pharmacology. Link

Sources

Clinical Relevance of Tegafur Plasma Concentration Monitoring: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of fluoropyrimidine chemotherapy, the metabolic volatility of 5-Fluorouracil (5-FU) presents a persistent challenge to precision dosing. Tegafur, a stable prodrug of 5-FU, offers a compelling pharmacokinetic (PK) surrogate. This guide analyzes the clinical utility of monitoring Tegafur plasma concentrations versus direct 5-FU monitoring and BSA-based dosing. It synthesizes experimental protocols for simultaneous LC-MS/MS quantification and provides a framework for interpreting the Tegafur/5-FU metabolic ratio as a biomarker for CYP2A6 phenotype and DPD activity.

Part 1: The Metabolic Context

To understand the relevance of Tegafur monitoring, one must first map the "Metabolic Relay." Unlike direct 5-FU infusion, which floods the systemic circulation, Tegafur acts as a circulating reservoir. It is slowly converted to 5-FU by hepatic CYP2A6.

The clinical efficacy of Tegafur-based regimens (such as S-1 or UFT) relies on a delicate enzymatic balance:

  • Activation: Conversion of Tegafur to 5-FU (via CYP2A6).[1]

  • Preservation: Inhibition of 5-FU catabolism (via DPD inhibitors like Gimeracil or Uracil).

Figure 1: The Tegafur-5-FU Metabolic Pathway This diagram illustrates the critical conversion bottleneck at CYP2A6 and the preservation mechanism by DPD inhibitors.

TegafurMetabolism Tegafur Tegafur (Prodrug Reservoir) CYP2A6 CYP2A6 (Hepatic Activation) Tegafur->CYP2A6 Slow Release FiveFU 5-FU (Active Metabolite) CYP2A6->FiveFU Hydroxylation DPD DPD Enzyme (Catabolism) FiveFU->DPD Rapid Degradation (t1/2 ~10-20 min) Target RNA/DNA Damage (Tumor Cell Death) FiveFU->Target Anabolism Metabolites Inactive Metabolites (F-BAL) DPD->Metabolites Gimeracil Gimeracil/Uracil (Modulators) Gimeracil->DPD Competitive Inhibition

Caption: Pathway showing Tegafur activation by CYP2A6 and 5-FU preservation by Gimeracil inhibition of DPD.[2][3][4]

Part 2: Comparative Analysis of Monitoring Strategies

The central debate in fluoropyrimidine TDM (Therapeutic Drug Monitoring) is whether to measure the precursor (Tegafur) or the active agent (5-FU).

Table 1: Comparative Performance of Monitoring Approaches

FeatureTegafur Monitoring Direct 5-FU Monitoring BSA-Based Dosing (Standard)
Primary Analyte Stability High. t1/2 ~11 hours. Samples are stable at RT for longer periods.Low. t1/2 ~10-20 mins. Requires immediate centrifugation/stabilization.N/A. Relies on body surface area calculation.[5][6]
Metabolic Insight Reservoir Status. Indicates absorption and CYP2A6 clearance capacity.Cytotoxic Exposure. Directly correlates with efficacy and immediate toxicity.None. Assumes linear scaling (often incorrect).
Genomic Correlation Strongly correlates with CYP2A6 polymorphisms (*4, *7, *9).Correlates with DPD (DPYD) activity but fluctuates rapidly.Poor correlation with both.
Clinical Utility Best for assessing compliance and metabolic phenotype (Poor vs. Extensive metabolizers).Best for AUC-guided dose adjustment to prevent severe toxicity.Low utility for precision medicine.
Sampling Window Flexible (due to long half-life).Rigid (Steady-state or specific time-points required).N/A

The Senior Scientist's Verdict: Monitoring Tegafur alone is insufficient for pharmacodynamic prediction because a high Tegafur concentration could mean either high absorption or blocked conversion (CYP2A6 deficiency). Therefore, the Simultaneous Determination Protocol (measuring Tegafur, 5-FU, and Gimeracil in one run) is the only self-validating system. It allows calculation of the Metabolic Ratio (Tegafur/5-FU) , which distinguishes between absorption issues and metabolic blockages.

Part 3: Experimental Protocol (Simultaneous LC-MS/MS)

This protocol is designed for the simultaneous quantification of Tegafur, 5-FU, and Gimeracil in human plasma.[7] It utilizes Liquid-Liquid Extraction (LLE) for superior cleanliness over protein precipitation.

1. Materials & Reagents
  • Internal Standard (IS): Tegafur-^13C_3 and 5-FU-^15N_2.

  • Column: Hypercarb Porous Graphitic Carbon (PGC) or High-strength Silica C18 (e.g., Hypersil Gold). Note: PGC is preferred for polar retention of 5-FU.

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Acetonitrile.[7]

2. Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of patient plasma to a centrifuge tube.

  • Spike: Add 20 µL of Internal Standard working solution.

  • Extraction: Add 1 mL of Ethyl Acetate (for LLE). Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer supernatant to a fresh vial; evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL Mobile Phase (95% A / 5% B).

3. LC-MS/MS Conditions
  • Ionization: Electrospray Ionization (ESI) – Negative Mode (crucial for 5-FU).[9]

  • MRM Transitions:

    • 5-FU: m/z 129.0 → 42.1

    • Tegafur: m/z 199.1 → 128.0

    • Gimeracil: m/z 158.9 → 116.0

Figure 2: Validated Bioanalytical Workflow A self-validating loop ensuring sample integrity and data accuracy.

LCMSWorkflow Sample Patient Plasma (Time: T0 - T24h) Prep LLE Extraction (Ethyl Acetate + IS) Sample->Prep Spike IS LC UPLC Separation (Hypercarb Column) Prep->LC Reconstitute MS MS/MS Detection (ESI Negative Mode) LC->MS Gradient Elution Data Data Analysis (Calculate Ratios) MS->Data Integrate Peaks Decision Clinical Decision (Dose Adjust) Data->Decision Compare to Therapeutic Window

Caption: Step-by-step LC-MS/MS workflow for simultaneous quantification of Tegafur and metabolites.

Part 4: Clinical Interpretation & Data Analysis[2]

Reliable interpretation requires analyzing the triad of markers.

1. Therapeutic Windows (S-1 Monotherapy Reference)
  • Tegafur C_max: ~10,000 - 15,000 ng/mL (High reservoir).

  • 5-FU C_max: ~120 - 150 ng/mL (Active cytotoxicity).

  • 5-FU AUC Target: 20–30 mg[10]·h/L (Cumulative exposure for efficacy).

2. The CYP2A6 Phenotype Check

The ratio of Tegafur to 5-FU is the definitive marker for CYP2A6 activity.

  • Scenario A: High Tegafur / Low 5-FU

    • Diagnosis:CYP2A6 Poor Metabolizer (likely 4/4 or 4/7 genotype).

    • Consequence: Tegafur accumulates; 5-FU remains sub-therapeutic. Tumor progression risk.

    • Action: Switch to non-prodrug fluoropyrimidine or alternative class.

  • Scenario B: Normal Tegafur / High 5-FU

    • Diagnosis:DPD Deficiency or Gimeracil Accumulation (Renal impairment).

    • Consequence: Severe toxicity (mucositis, neutropenia).[6]

    • Action: Immediate dose reduction or discontinuation.

  • Scenario C: Low Tegafur / Low 5-FU

    • Diagnosis:Non-compliance or Malabsorption (e.g., post-gastrectomy).

    • Action: Verify adherence; consider IV 5-FU.[11]

References
  • Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application. Scientific Reports. [Link]

  • Pharmacokinetics of S-1 and CYP2A6 genotype in Japanese patients with advanced cancer. Oncology Reports. [Link]

  • Therapeutic Drug Monitoring in Oncology: IATDMCT Recommendations for 5-Fluorouracil Therapy. Therapeutic Drug Monitoring. [Link]

  • Determination of 5-fluorouracil and its prodrug tegafur in plasma and tissue by high-performance liquid chromatography. Therapeutic Drug Monitoring. [Link]

  • Sensitive MS/MS-liquid chromatography assay for simultaneous determination of tegafur, 5-fluorouracil and 5-fluorodihydrouracil in plasma. Journal of Chromatography B. [Link]

Sources

Safety Operating Guide

Tetrahydrofuryluracil proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the disposal of Tetrahydrofuryluracil (Tegafur), a prodrug of the antineoplastic agent 5-Fluorouracil (5-FU).[1]

Executive Summary & Hazard Logic

Tetrahydrofuryluracil (Tegafur) is a cytotoxic agent that metabolizes in vivo to 5-Fluorouracil (5-FU).[1][2] While 5-FU is explicitly listed as a U-listed hazardous waste (U122) under the Resource Conservation and Recovery Act (RCRA), Tegafur itself requires equivalent handling due to its mechanism of action and toxicity profile.

The Core Directive: Treat all non-empty containers, stock solutions, and spill residues of Tetrahydrofuryluracil as RCRA Hazardous Waste (Bulk Chemotherapy Waste) . Do not dispose of down drains or in standard municipal/biohazard waste streams.[2]

Key Physicochemical Drivers for Disposal:

  • Thermal Stability: Requires high-temperature incineration (>1000°C) for complete molecular destruction.[2]

  • Water Solubility: High potential for leaching into groundwater if landfilled; strictly prohibited from sewer disposal.[2]

  • Cytotoxicity: Teratogenic and carcinogenic potential necessitates strict segregation from general lab waste.[2]

Waste Characterization & Segregation

Effective disposal begins with characterizing the waste volume.[2] You must distinguish between Trace Waste and Bulk Waste to comply with EPA and OSHA regulations.[2]

Decision Matrix: Trace vs. Bulk

Use the following logic flow to determine the correct waste stream for your materials.

Waste_Decision_Tree Start Waste Item Generated IsEmpty Is container 'RCRA Empty'? (<3% volume remaining) Start->IsEmpty IsSharp Is it a Sharp? (Needle, broken glass) IsEmpty->IsSharp Yes (<3%) BulkStream BULK HAZARDOUS WASTE (Black Container) IsEmpty->BulkStream No (>3% or Stock) TraceStream TRACE CHEMOTHERAPY (Yellow Container) IsSharp->TraceStream Yes (Sharps) IsSharp->TraceStream No (PPE/Gowns)

Figure 1: Decision matrix for segregating Tetrahydrofuryluracil waste streams based on RCRA 'Empty' container standards.

Detailed Disposal Protocols

Protocol A: Bulk Waste (Stock Solutions & Spills)

Applicability: Expired stock, unused powder, spill cleanup materials, and vials containing >3% residue.[2]

  • Containment: Place waste immediately into a Black RCRA Hazardous Waste Container .

    • Specification: Polypropylene, leak-proof, rigid container.[2]

    • Labeling: Must be labeled "Hazardous Waste" with the specific chemical name ("Tetrahydrofuryluracil") and hazard class ("Toxic/Cytotoxic").

  • Solvent Considerations: If the Tegafur is dissolved in a flammable solvent (e.g., DMSO, Ethanol), the waste may also carry an Ignitability (D001) characteristic. Ensure the black bin is rated for solvents.[2]

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Keep the container closed at all times except when adding waste.[2]

  • Final Disposition: High-Temperature Incineration at a permitted hazardous waste facility.

Protocol B: Trace Waste (PPE & Empty Vials)

Applicability: Gloves, gowns, and vials/tubes defined as "RCRA Empty" (less than 3% of capacity remaining).

  • Containment: Place into a Yellow Trace Chemotherapy Container .

    • Note: Do NOT use Red Biohazard bags.[2] Red bags are typically autoclaved (steam sterilized), which does not destroy chemical cytotoxins and may aerosolize them.[2]

  • Sharps: If the trace waste is a needle or broken ampule, it goes into a Yellow Chemotherapy Sharps Container .[2]

  • Final Disposition: Incineration at a medical waste incinerator.

Decontamination & Spill Management

In the event of a spill or for routine cleaning of glassware, a validated chemical deactivation method is required. Simple water washing is insufficient.[2]

Mechanism: Oxidative degradation is the most effective method to break the furanidyl ring and the uracil core.

Step-by-Step Decontamination Workflow

Decon_Protocol Spill Spill/Contamination Isolate 1. Isolate Area (Don Double Gloves) Spill->Isolate Absorb 2. Absorb Liquid (Absorbent Pads) Isolate->Absorb Deactivate 3. Oxidative Deactivation (5.25% Sodium Hypochlorite) Absorb->Deactivate Dispose Dispose as BULK WASTE (Black) Absorb->Dispose Solid Waste Neutralize 4. Neutralize Bleach (1% Sodium Thiosulfate) Deactivate->Neutralize Clean 5. Detergent Wash (Surfactant/Water) Neutralize->Clean Clean->Dispose Rags/Wipes

Figure 2: Chemical decontamination workflow utilizing oxidative cleavage to degrade Tetrahydrofuryluracil residues.

Reagents Required:

  • Deactivator: Sodium Hypochlorite (Bleach), 5.25% concentration.[2]

  • Neutralizer: Sodium Thiosulfate (1%) to quench the bleach and prevent corrosion of stainless steel surfaces.

  • Cleaner: Commercial detergent (e.g., Alconox) to remove physical residues.[2]

Technical Reference Data

ParameterSpecificationOperational Implication
CAS Number 17902-23-7Use for waste manifesting and labeling.
RCRA Status U-List Analog (Treat as U122)Mandatory incineration; no drain disposal.[2]
Solubility Soluble in water, ethanolHigh mobility in water systems; strict spill control required.[2]
PPE Requirement ASTM D6978 GlovesStandard latex/nitrile may be permeable; use chemo-rated gloves.[2]
UN Number UN 2811 (Toxic Solid, Organic)Required for transport manifest if shipping pure substance.[2]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[2][3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2] Compound Summary: Tegafur (CAS 17902-23-7). [Link]

Sources

Personal protective equipment for handling Tetrahydrofuryluracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Tetrahydrofuryluracil (Tegafur) is not merely a chemical reagent; it is a prodrug of 5-Fluorouracil (5-FU) .[1] Upon metabolic activation (primarily hepatic CYP450), it releases 5-FU, a potent antimetabolite that inhibits thymidylate synthase.

The Critical Safety Axiom: Treat Tegafur with the same rigor as 5-FU. While Tegafur itself has a lower acute toxicity profile than 5-FU, its metabolic conversion means accidental exposure can lead to delayed systemic toxicity, reproductive harm, and teratogenicity.

Immediate Action Required:

  • Pregnant Personnel: MUST NOT handle this compound or its waste products.

  • Containment: All open handling of powder must occur within a certified Chemical Fume Hood or Class II Type B2 Biological Safety Cabinet (BSC).

  • PPE Standard: Double-gloving with ASTM D6978-rated nitrile gloves is mandatory.[1]

Hazard Assessment & Toxicology

Understanding the "Why" behind the safety protocols ensures compliance.

Hazard ClassGHS CategoryMechanism of Harm
Reproductive Toxicity Category 1B Teratogen. Crosses the placental barrier. Interferes with DNA synthesis in rapidly dividing fetal cells.
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[2] Metabolic conversion to 5-FU leads to gastrointestinal and hematological toxicity.
Target Organs STOT-RELiver (metabolism site), Bone Marrow (suppression), CNS (neurotoxicity).
Carcinogenicity SuspectedBased on the mechanism of action of its active metabolite (5-FU).
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this activity-based matrix to select the correct armor.[1]

Table 1: Activity-Based PPE Specifications
ActivityRespiratory ProtectionDermal Protection (Hands)Body & Eye Protection
Powder Handling (Weighing, Transferring)Primary: Fume Hood/BSC.Secondary: N95 or P100 Respirator if outside hood (Emergency only).Double Gloving: 1. Inner: Latex or Nitrile (4 mil)2. Outer: Nitrile (ASTM D6978 tested, >4 mil)Tyvek® Lab Coat (Closed front, elastic cuffs).Chemical Goggles (Safety glasses are insufficient for powder).
Solution Preparation (Dissolving, Diluting)Primary: Fume Hood/BSC.Secondary: Surgical mask (droplet protection only).Double Gloving: Outer glove must overlap gown cuff.[1] Change outer glove every 30 mins.Splash Shield + Goggles.Impervious apron if volume >500mL.
Animal Administration (IP/IV Injection)N95 Respirator (Animal dander + aerosol risk).Double Gloving: Outer glove changed immediately after handling animal.Sleeve Covers (Tyvek).Safety Glasses with side shields.[1]
Cage Cleaning (Excreta Handling)PAPR or N95 (High dust/aerosol risk from bedding).Thick Nitrile Utility Gloves (over inner disposable nitrile).Full Tyvek Suit recommended.Boot covers.
Technical Justification for PPE Choices

1. The "Double Glove" System (ASTM D6978)

  • Why? Standard nitrile gloves can have microscopic pinholes. Chemotherapy drugs can permeate standard latex in minutes.

  • The Standard: You must use gloves tested against ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).[1]

  • Protocol:

    • Inner Glove: Under the lab coat cuff.

    • Outer Glove: Over the lab coat cuff.[1]

    • Result: Creates a tortuous path that prevents skin contact even if the outer glove is breached.

2. Respiratory Logic

  • Why? Tegafur is a solid. The primary risk is inhalation of dust during weighing.

  • Engineering Control: A Fume Hood provides a face velocity of ~100 fpm, capturing particles.

  • N95 vs. P100: N95 filters 95% of particles >0.3 microns. P100 filters 99.97%. For pure powder spills, P100 is the gold standard.

Operational Workflows
Workflow A: Safe Weighing Protocol
  • Pre-Check: Verify Fume Hood certification sticker is <1 year old.

  • Setup: Place analytical balance inside the hood, at least 6 inches back from the sash.

  • Technique:

    • Don full PPE (Double gloves, gown, goggles).

    • Place a plastic-backed absorbent pad (absorbent side up) under the balance.

    • Open the Tegafur container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas.

    • After weighing, wipe the exterior of the weighing boat with a damp Kimwipe (water) before removing from the hood.

Workflow B: Decontamination of Spills
  • Chemistry: Tegafur and 5-FU are degraded by strong oxidizers.

  • The "Bleach-Alcohol" Method:

    • Contain: Cover spill with absorbent pads.

    • Neutralize: Apply 10% Sodium Hypochlorite (Bleach) . Allow 15 minutes contact time. Note: Bleach oxidizes the furan ring and uracil moiety.

    • Clean: Wipe up bleach residue.

    • Rinse: Apply 1% Sodium Thiosulfate (to neutralize bleach) OR rinse thoroughly with water, then 70% Ethanol to remove organic residues.

Visualizing the Safety Logic
Diagram 1: PPE Donning & Doffing Sequence

This workflow is designed to trap contaminants on the outer layers, protecting the user and the environment.

PPE_Workflow Start Start: Clean Area Step1 1. Shoe Covers & Inner Gloves (Nitrile) Start->Step1 Step2 2. Chemotherapy Gown (Back Closed) Step1->Step2 Step3 3. N95/Respirator & Eye Protection Step2->Step3 Step4 4. Outer Gloves (ASTM D6978 - Over Cuffs) Step3->Step4 Work PERFORM WORK (Fume Hood) Step4->Work Doff1 5. Remove Outer Gloves (Peel from outside) Work->Doff1 Work Complete Doff2 6. Remove Gown (Unfasten -> Roll inside-out) Doff1->Doff2 Doff3 7. Remove Eye/Face Gear (Handle by straps only) Doff2->Doff3 Doff4 8. Remove Inner Gloves & Shoe Covers Doff3->Doff4 Wash 9. WASH HANDS (Soap/Water - 20s) Doff4->Wash

Caption: Sequential layering strategy to ensure "Dirty to Clean" transition, minimizing dermal contact risk.

Diagram 2: Spill Response Decision Tree

Immediate actions based on the physical state of the contaminant.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder POWDER (Dry) Type->Powder Liquid LIQUID (Solution) Type->Liquid Action_P1 Cover with wet paper towel (Prevent Dust) Powder->Action_P1 Action_L1 Cover with Absorbent Pad Liquid->Action_L1 Bleach Apply 10% Bleach (Wait 15 mins) Action_P1->Bleach Action_L1->Bleach Clean Double-Bag Waste (Yellow Cytotoxic Bin) Bleach->Clean

Caption: Tactical response flow for Tegafur spills. Note the wetting of powder to prevent aerosolization.

Waste Disposal Protocols

Never dispose of Tegafur in the sink or regular trash.

  • Trace Waste (Empty vials, gloves, gowns):

    • Disposal: Yellow Chemotherapy Waste Bag (Incineration required).

    • Labeling: "Trace Chemotherapy Waste - Incinerate Only."

  • Bulk Waste (Unused stock solutions, expired powder):

    • Disposal: RCRA Hazardous Waste Container (Black bin usually).

    • Labeling: Must list "Tetrahydrofuryluracil" and "Toxic."

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3] Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[4] Controlling Occupational Exposure to Hazardous Drugs.[1][3][4] OSHA Safety and Health Topics. [Link]

  • American Society for Testing and Materials (ASTM). (2020). ASTM D6978-05(2019): Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM International.[5] [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Tegafur.[1][2][6][7] ECHA Registration Dossier. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.